Product packaging for Matrine(Cat. No.:CAS No. 10236-74-2)

Matrine

Cat. No.: B1172518
CAS No.: 10236-74-2
Attention: For research use only. Not for human or veterinary use.
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Description

Matrine (CAS 519-02-8) is a quinoline alkaloid isolated from the traditional herb Sophora flavescens . This tetracyclic compound has the molecular formula C15H24N2O and a molecular weight of 248.37 g/mol . Researchers value this compound for its diverse pharmacological profile, which includes demonstrated anti-cancer, anti-viral, anti-inflammatory, and anti-fibrotic activities in preclinical studies . Its broad research applications span oncology, immunology, infectious diseases, and neuroscience. In cancer research, this compound has shown promise in inhibiting proliferation and inducing apoptosis in various cell lines, including lung, breast, liver, and pancreatic cancers . Its mechanisms are multifaceted, involving the induction of apoptosis via modulation of Bcl-2 and Bax expression, activation of caspase enzymes, and inhibition of the NF-κB signaling pathway . It also exhibits anti-metastatic potential by suppressing epithelial-mesenchymal transition (EMT) . Beyond oncology, this compound displays significant anti-viral activity, particularly against hepatitis B and C viruses, primarily through the inhibition of viral replication . Its anti-inflammatory properties are mediated through the suppression of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6 . Recent investigations also explore its application in novel drug delivery systems, such as dissolving microneedles for dermatological research , and its use as a botanical insecticide in agricultural research . While its therapeutic potential is broad, researchers should note its reported hepatotoxicity, neurotoxicity, and developmental toxicity at high concentrations . This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

10236-74-2

Molecular Formula

C20H38O4Zn

Origin of Product

United States

Isolation and Production Methodologies for Matrine

Plant-Based Extraction Techniques

The initial step in isolating matrine (B1676216) involves its extraction from the plant matrix. This process has evolved from traditional solvent-based methods to more advanced and efficient technologies.

Solvent Extraction Methods

Solvent extraction remains a fundamental and widely used technique for obtaining this compound, particularly in industrial-scale production due to its simplicity and cost-effectiveness. frontiersin.org This method operates on the principle of "like dissolves like," where the choice of solvent is crucial for maximizing the yield of the target alkaloid. researchgate.net

Common solvents for this compound extraction include water, ethanol (B145695), and acidified water. researchgate.netgoogle.com The polarity of this compound allows it to be dissolved in these various solvents. researchgate.net Research has shown that a 60% ethanol-aqueous solution is a highly suitable solvent for extracting alkaloids from Sophora flavescens. scielo.brresearchgate.net

Different solvent extraction techniques have been explored to optimize this compound yield. These include:

Decoction: This involves boiling the plant material in a solvent. One study optimized the decoction process using a 60% ethanol-aqueous solution, a solvent-to-material ratio of 4:1 (mL/g), an extraction time of 2 hours, and repeating the extraction three times. scielo.br

Acid Water Reflux: This method utilizes an acidic solution to enhance extraction. Optimal conditions were found to be a 0.3% HCl solution with a solid-liquid ratio of 1:12 (g/ml), refluxing for three extractions. researchgate.netnih.gov

Percolation: In this technique, a solvent is passed through the powdered plant material. Optimized conditions for percolation include using a coarse powder of the plant material, a 65% ethanol solution as the solvent, a 1:6 solid-liquid ratio (g/ml), and a 24-hour soaking period. frontiersin.orgnih.gov

Water Decoction: A study using water as the solvent identified optimal conditions as a material-to-liquid ratio of 1:8 (g/ml), with three extraction cycles of 2 hours each. frontiersin.orgnih.gov

The table below summarizes the findings of various solvent extraction methods.

Extraction MethodSolventKey ParametersThis compound Yield (mg/100g raw material)Reference
Water DecoctionWaterMaterial to liquid ratio 1:8, 3 extractions, 2h each0.21 frontiersin.orgnih.gov
Acid Water Reflux0.3% HCl60 mesh powder, Solid-liquid ratio 1:12, 3 refluxes0.31 researchgate.netnih.gov
Percolation65% EthanolCoarse powder, Solid-liquid ratio 1:6, 24h soak0.15 frontiersin.orgnih.gov

Advanced Extraction Technologies (e.g., Ultrasonic, Microwave-Assisted)

To overcome the limitations of traditional solvent extraction, such as long extraction times and lower efficiency, advanced extraction technologies have been developed. These methods are often more suitable for laboratory-scale preparation. frontiersin.org

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the mechanical and thermal effects of ultrasonic waves to disrupt plant cell walls, facilitating the release of active compounds. researchgate.net The cavitation effect produced by ultrasound enhances mass transfer from the cells. tandfonline.com

Key findings in UAE of this compound include:

One study found the optimal conditions for UAE to be pure water as the solvent, a 1:10 solid-liquid ratio (g/ml), 45 minutes of ultrasonic treatment at 80°C, yielding 0.46 mg of this compound per 100g of raw material. researchgate.netnih.gov

Another optimization study using an orthogonal test determined the best conditions to be 1500 W ultrasonic power, 35 kHz frequency, 60% ethanol as the solvent, a 1:40 solid-liquid ratio (g/ml), 20 minutes of soaking, and 32 minutes of extraction at 50°C, which resulted in a yield of 0.34 mg per 100g. researchgate.netnih.gov

A novel approach, ultrasonic-assisted reductive extraction, was developed to convert other alkaloids like oxythis compound (B1678083) into this compound using sodium metabisulfite (B1197395) as a reducing agent. tandfonline.com This method significantly increased the this compound yield to 2.03%. tandfonline.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material, leading to cell wall rupture and enhanced dissolution of active ingredients. researchgate.netmdpi.com This method is known for its high efficiency and reduced consumption of time and solvent. mdpi.com

Research on MAE for alkaloids from Sophora flavescens has identified optimal conditions, including the use of 80% ethanol as a solvent, a 1:40 liquid-to-material ratio (g/ml), an extraction temperature of 75°C, and an extraction time of 20 minutes with a microwave power of 500W, yielding 0.48 mg of this compound per 100g of raw material. researchgate.netnih.gov Another study focusing on oxythis compound found optimal conditions to be 60% ethanol, a 20:1 liquid-to-material ratio, and extraction for 10 minutes at 50°C under 500W microwave power, resulting in a yield of 14.37 mg/g. mdpi.comnih.govresearchgate.net

The following table compares the yields of advanced extraction methods.

Extraction MethodKey ParametersThis compound Yield (mg/100g raw material)Reference
Ultrasonic ExtractionPure water, 1:10 ratio, 45 min, 80°C0.46 researchgate.netnih.gov
Ultrasonic Extraction60% ethanol, 1:40 ratio, 32 min, 50°C, 1500W0.34 researchgate.netnih.gov
Microwave-Assisted Extraction80% ethanol, 1:40 ratio, 20 min, 75°C, 500W0.48 researchgate.netnih.gov

Purification and Isolation Strategies

Following extraction, the crude extract contains a mixture of compounds, necessitating further purification to isolate this compound. A common multi-step strategy involves acidification, alkalization, and chromatographic techniques.

Initially, the crude extract is often dissolved in an acidic solution, such as 0.5% hydrochloric acid, and then filtered. scielo.brscielo.br The subsequent addition of an alkali, like ammonia (B1221849) water to reach a pH of 12, helps in precipitating impurities. scielo.brscielo.br

For high-purity isolation, various chromatographic methods are employed:

Ion-Exchange Resin Adsorption: This technique is effective for purifying this compound from the crude product. scielo.brscielo.br By optimizing the conditions, a purity of 81.56% has been achieved. scielo.brscielo.br

Macroporous Adsorption Resin Column Chromatography: This method has been successfully used to purify this compound, followed by concentration and recrystallization, to obtain a final product with a purity of 98.2%. tandfonline.com H103 macroporous resin is one type that has been utilized. tandfonline.com

Silica (B1680970) Gel Column Chromatography: Repeated silica gel column chromatography, followed by recrystallization, has been used to isolate and purify this compound to a purity of over 98%. researchgate.net

Molecularly Imprinted Solid-Phase Extraction: This highly selective technique can be used for the separation of this compound. One method involves passing the extract through a 50nm ultrafiltration membrane before loading it onto a molecularly imprinted column. google.com

Optimization of Extraction Yields and Purity for Research Applications

For research purposes, achieving high yields and purity of this compound is paramount. Optimization studies often employ statistical methods like Response Surface Methodology (RSM) and orthogonal experimental designs to systematically evaluate the influence of various extraction parameters. researchgate.netscielo.brtandfonline.com

Parameters frequently optimized include:

Solvent Concentration: The percentage of ethanol in an aqueous solution significantly impacts extraction efficiency. scielo.brtandfonline.com

Solvent to Material Ratio: A higher solvent volume generally increases the yield, though an optimal ratio must be determined for commercial viability. tandfonline.com

Extraction Time and Temperature: These factors are crucial, as prolonged exposure to high temperatures can potentially degrade the target compounds. tandfonline.comacs.org

Number of Extractions: Multiple extraction cycles are often necessary to maximize the recovery of this compound. scielo.brtandfonline.com

One study using RSM with a Box-Behnken design identified the optimal extraction conditions as a 60% ethanol concentration, a 4:1 solvent-to-material ratio, an extraction time of 2 hours, and three extraction cycles. scielo.br Another RSM-based optimization for ultrasonic-assisted reductive extraction determined the optimal parameters for achieving a high yield. tandfonline.com

Furthermore, the purity of the final product is a critical consideration. The combination of optimized extraction with advanced purification techniques like macroporous resin chromatography or recrystallization is essential for obtaining research-grade this compound with purities exceeding 98%. tandfonline.comresearchgate.net

Biosynthetic Pathways and Metabolic Studies of Matrine

Elucidation of Matrine (B1676216) Biosynthetic Precursors

The fundamental building blocks for the biosynthesis of this compound have been identified through isotopic labeling studies. nih.govresearchgate.net These experiments have definitively established L-lysine as the primary precursor. nih.gov Early research involved feeding Sophora flavescens plants with ¹⁴C and ¹⁵N labeled lysine. Subsequent analysis of the isolated this compound revealed the incorporation of these isotopes, confirming that the entire C₁₅N₂ skeleton of this compound originates from three molecules of lysine. cdnsciencepub.comnih.govacs.org

Further detailed investigations using ¹³C-¹⁵N doubly labeled lysine have provided deeper insights into the specific patterns of incorporation. These studies have shown that two molecules of lysine are integrated into the quinolizidine (B1214090) ring system, while the third contributes to the remaining carbon and nitrogen atoms. A critical initial step in this pathway is the decarboxylation of one lysine molecule to form cadaverine, a key intermediate in the biosynthesis of numerous quinolizidine alkaloids. cdnsciencepub.comfrontiersin.orgresearchgate.net

Precursor MoleculeRole in this compound Biosynthesis
L-LysinePrimary building block, providing the entire C₁₅N₂ skeleton.
CadaverineAn early intermediate formed by the decarboxylation of lysine. gla.ac.uk

Enzymatic and Biochemical Steps in this compound Biosynthesis

The conversion of L-lysine to this compound is a complex process involving a series of enzymatic reactions. While the complete pathway is yet to be fully elucidated, several key enzymes and biochemical steps have been identified.

The initial and rate-limiting step is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . frontiersin.orgnih.govnih.gov The activity of LDC has been shown to be a critical control point in the biosynthesis of quinolizidine alkaloids in various plant species. nih.govnih.gov

Following the formation of cadaverine, a cascade of condensation, cyclization, oxidation, and reduction reactions takes place. Although the specific enzymes for every step in this compound biosynthesis are still under investigation, it is hypothesized that enzymes such as diamine oxidases and cytochrome P450 monooxygenases play crucial roles. gla.ac.uk Diamine oxidases are likely involved in the oxidative deamination of cadaverine, a necessary transformation for the subsequent cyclization reactions that form the quinolizidine ring structure. gla.ac.uk Cytochrome P450s, a diverse family of enzymes known for their role in modifying secondary metabolites, are thought to be responsible for hydroxylation and other oxidative changes in the later stages of the pathway. nih.gov

Proposed Biosynthetic Routes (e.g., from Lysine)

The most widely accepted biosynthetic route for this compound begins with L-lysine. mdpi.comresearchgate.net As previously mentioned, the first committed step is the conversion of lysine to cadaverine, a reaction catalyzed by lysine decarboxylase. researchgate.net It is proposed that three molecules of cadaverine then undergo a series of reactions to form the tetracyclic structure of this compound.

One proposed pathway includes the following key stages:

Formation of Cadaverine: L-lysine is decarboxylated to form cadaverine. frontiersin.org

Oxidative Deamination: Cadaverine is oxidatively deaminated to 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine. cdnsciencepub.com

Condensation and Cyclization: Through a series of aldol-type condensations and Mannich reactions involving intermediates derived from cadaverine and Δ¹-piperideine, the characteristic ring system of lupin alkaloids is assembled. cdnsciencepub.com

Formation of the Tetracyclic Core: Further cyclizations and enzymatic modifications lead to the formation of the core this compound skeleton. nih.govacs.org

While precursor feeding experiments support the general outline of this pathway, the exact sequence of intermediates and the enzymes that catalyze each step remain areas of active research.

Bioconversion and Biotransformation Studies of this compound

The metabolic fate of this compound has been explored through bioconversion and biotransformation studies, primarily utilizing microbial systems and animal models. taylorandfrancis.com These studies indicate that this compound can be converted into various derivatives, which may possess different biological activities.

In microbial biotransformation research, various fungi and bacteria have been demonstrated to metabolize this compound. Common reactions include hydroxylation, oxidation, and demethylation. For instance, certain fungal strains can hydroxylate this compound at different positions on its tetracyclic ring, resulting in the formation of hydroxylated this compound derivatives.

In animal models, following administration, this compound undergoes metabolism in the liver. The main metabolic reactions are oxidation and N-oxidation, which lead to the formation of oxythis compound (B1678083) and other oxidized metabolites. nih.govnih.gov These metabolites are typically then conjugated and excreted. nih.gov

Biotransformation ReactionResulting Metabolite(s)
HydroxylationHydroxylated this compound derivatives
OxidationOxythis compound and other oxidized metabolites nih.gov
N-OxidationN-oxide derivatives of this compound

These biotransformation studies are vital for understanding the pharmacokinetics and potential bioactivity of this compound and its metabolites. nih.gov

Chemical Synthesis and Derivatization Strategies of Matrine

Total Synthesis Approaches for Matrine (B1676216) and its Analogs

The total synthesis of this compound has evolved from early, lengthy routes to more modern, efficient, and stereoselective methods.

Early Synthetic Methodologies (e.g., Mandell, Chen, Fleming)

The quest to synthesize this compound began decades ago, with several research groups establishing foundational routes to this complex alkaloid.

Later, in 1997, Fleming's group introduced a novel approach that involved an intramolecular addition cyclization of an unsaturated nitrile. frontiersin.orgnih.gov This method was notable for its simplicity and fewer reaction steps, providing a more ideal route for the synthesis of this compound. frontiersin.orgnih.gov

These early syntheses, while differing in their specific strategies, laid the groundwork for future advancements in the field and demonstrated the feasibility of constructing the complex this compound scaffold.

Modern and Stereoselective Total Syntheses (e.g., Dearomative Annulation)

More recent synthetic efforts have focused on improving efficiency and stereocontrol, leading to elegant and concise total syntheses of this compound and its analogs. A notable modern strategy involves a bio-inspired dearomative annulation reaction. researchgate.netnih.govacs.org This approach utilizes pyridine (B92270) as a stable surrogate for the biosynthetic precursor, Δ1-piperidine. researchgate.netnih.govacs.orgmdpi.com

In a key transformation, two molecules of pyridine are joined with a molecule of glutaryl chloride in a single step to form the complete tetracyclic framework of the this compound alkaloids. researchgate.netnih.govacs.org This powerful dearomative annulation has enabled a remarkably efficient synthesis of isothis compound (B92780) in just four steps from inexpensive, commercially available starting materials. researchgate.netacs.org This strategy stands out for its ability to rapidly construct the core of the natural products. researchgate.net

Another innovative approach involves a twofold intramolecular hetero-Diels-Alder reaction sequence of a dendralenic precursor. researchgate.net This method allows for the rapid construction of the tetracyclic quinolizidine (B1214090) alkaloid core. researchgate.net These modern syntheses are characterized by their step-economy and high degree of stereoselectivity, providing access to not only this compound but also its various diastereomers. researcher.lifeacs.org

Strategies for Diastereomeric this compound Alkaloids Synthesis

The this compound family of alkaloids includes several natural diastereomers, such as this compound, allothis compound (B3037849), and isothis compound. acs.org The development of synthetic strategies that can selectively produce these different stereoisomers is of significant interest for exploring their structure-activity relationships.

A recent and powerful strategy for the synthesis of multiple diastereomeric this compound natural products commences with simple acyclic precursors and constructs all four rings of the tetracyclic framework in an eight-step sequence. researcher.lifeacs.orgresearchgate.netnih.gov This approach utilizes a cross-conjugated triene positioned within an acyclic branched structure, which then undergoes a cascade of two intramolecular cycloadditions to form the tetracyclic core. researcher.lifeacs.orgnih.gov

A key feature of this strategy is the use of a late-stage hydrogenation that is accompanied by strain-release redox epimerizations. acs.orgresearchgate.netnih.gov This allows for the divergent synthesis of isothis compound, this compound, and allothis compound from a common precursor. researchgate.netresearchgate.net Isothis compound, being the least thermodynamically stable, can be isomerized to the more stable this compound and allothis compound. mdpi.comacs.org For instance, isomerization of (+)-isothis compound using Rh/C can yield (+)-matrine, while using Pd/C affords (+)-allothis compound. mdpi.com This approach highlights the use of dynamic stereochemistry to access multiple members of the this compound alkaloid family from a single synthetic pathway. researchgate.net

Semi-synthetic Modifications of this compound

To enhance the biological activities and overcome the limitations of naturally sourced this compound, researchers have extensively explored its semi-synthetic modification. frontiersin.org These modifications primarily focus on specific positions of the this compound scaffold and the manipulation of its ring structures.

Derivatization at Specific Positions (e.g., N-1, C-13, C-14, C-15)

The this compound molecule offers several sites for chemical modification, with the N-1, C-13, C-14, and C-15 positions being the most frequently targeted. frontiersin.orgnih.govbenthamdirect.comtandfonline.com

N-1 Position: The tertiary amine at the N-1 position is crucial for some of this compound's biological effects. nih.gov Modifications at this site, often involving the introduction of lipophilic groups, have been shown to enhance certain activities. nih.govresearchgate.net

C-13 and C-14 Positions: The C-13 and C-14 positions are common sites for introducing new functional groups. frontiersin.orgnih.govbenthamdirect.com For example, the introduction of a halopyrazole group at the C-13 position has been shown to improve bioactivity. tandfonline.com Michael addition reactions are a frequently used method to modify the C-13 and C-14 positions. researchgate.net

C-15 Position: The carbonyl group at the C-15 position is another key site for derivatization. frontiersin.orgnih.gov

These targeted derivatizations aim to improve the pharmacological profile of this compound by altering its solubility, bioavailability, and interaction with biological targets. tandfonline.com

Modification of Lactam Ring and D-Ring Structures (e.g., opening, fusing)

The D-ring of this compound, which contains a lactam moiety, is a primary focus for structural modification. nih.govbenthamdirect.comtandfonline.comfrontiersin.orgresearchgate.net Strategies include opening the lactam ring, fusing additional rings to the D-ring, and other structural simplifications. benthamdirect.comfrontiersin.orgresearchgate.net

Opening the D-ring via amide hydrolysis yields matrinic acid, which can then be further derivatized. nih.govresearchgate.netnih.gov For instance, the carboxyl group of matrinic acid can be converted into various ester or amide derivatives. researchgate.netnih.gov It has been observed that while matrinic acid itself may lose the bioactivity of the parent compound, converting the resulting carboxyl group back into an amide can restore it. nih.gov

Fusing other ring systems, such as aromatic rings, onto the D-ring is another strategy to create novel this compound derivatives with potentially enhanced properties. nih.govmdpi.com These modifications aim to create new chemical entities with improved therapeutic potential. benthamdirect.comfrontiersin.org

Structural Simplification and Rearrangement Strategies

To enhance the druggability of this compound and explore novel chemical spaces, researchers have employed strategies of structural simplification and rearrangement. These approaches aim to reduce the complexity of the natural product scaffold, potentially leading to improved synthetic accessibility and optimized pharmacological profiles.

A primary strategy for the structural simplification of this compound involves the opening of its D-ring. researchgate.netnih.govtandfonline.commdpi.comresearchgate.netnih.gov This is typically achieved through amide hydrolysis, which transforms the tetracyclic framework into a more flexible tricyclic structure. researchgate.netnih.gov This modification exposes a nitrogen atom and a C-11 side chain, providing new points for derivatization and the introduction of diverse functional groups. researchgate.nettandfonline.com This simplification has been a cornerstone for creating numerous derivatives with altered biological activities.

Skeletal rearrangements of the this compound core, either naturally occurring or synthetically induced, represent another avenue for generating structural diversity. Naturally occurring this compound-type alkaloids have been discovered that feature unprecedented rearrangements of the tetracyclic skeleton. nih.gov For instance, a this compound-type alkaloid with a C-5-C-6 bond cleavage has been identified, indicating that nature itself employs skeletal reorganization to generate diversity. mdpi.com

In the laboratory, stereochemical rearrangements, such as the isomerization of this compound to its stereoisomer allothis compound, are well-documented. nih.gov This particular rearrangement is significant as allothis compound, with its all-trans conformation, can undergo reactions like the von Braun reaction with cyanogen (B1215507) bromide, which this compound itself does not. nih.gov This highlights how stereochemical rearrangement can unlock different chemical reactivity within the same basic scaffold. While D-ring opening is the most common simplification strategy, these examples of skeletal and stereochemical rearrangements demonstrate that more profound alterations to the this compound framework are feasible and can lead to novel structural classes.

Structure-Activity Relationship (SAR) Research of this compound Derivatives

The systematic investigation of the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Correlation of Structural Features with Preclinical Biological Activities

Structure-activity relationship (SAR) studies have been conducted across a range of preclinical biological activities, including anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity: Modifications at various positions of the this compound scaffold have been shown to significantly influence its anticancer potency. The introduction of a substituted piperazine (B1678402) moiety on this compound, for example, has been found to enhance antiproliferative activity. researchgate.netresearchgate.net In one study, derivatives with a dithiocarbamate (B8719985) group at the C-13 position, such as compound 6v, exhibited potent effects against several human tumor cell lines, with IC50 values in the low micromolar range (3.42-8.05 μM). benthamdirect.com Another derivative, YF3-5, showed significant growth inhibition against human lung cancer cells by inducing apoptosis and G1 cell cycle arrest. spandidos-publications.com Molecular docking studies suggested that YF3-5 interacts with cyclin-dependent kinase 2 (CDK2). spandidos-publications.com Furthermore, the introduction of an isatohydrazone moiety at the C-15 position led to compound 5a, which displayed potent antiproliferative activity against HeLa, HCT116, and A549 cancer cell lines with IC50 values of 9.02 µM, 10.49 µM, and 15.23 µM, respectively. researchgate.net It has also been noted that the amide bond in the D-ring may be important for the antitumor activities of this compound, as opening the ring and breaking this bond can lead to a loss of anti-proliferative effects. spandidos-publications.com

Anti-inflammatory Activity: Modifications to the this compound structure have also yielded derivatives with enhanced anti-inflammatory properties. The introduction of various amino groups at the keto beta position via Michael addition has resulted in derivatives with potent inhibitory effects on TNF-α production and NF-κB transcriptional activity. nih.gov For instance, derivative 1f was identified as being more potent than both this compound and sophoramine. nih.gov Dimerized this compound-type alkaloids, such as compound 45 linked by a C-13 and C-12′ bond, have shown superior anti-inflammatory activity compared to previously discovered dimers. nih.gov Additionally, studies on naturally occurring this compound alkaloids have shown that compound 31b, isolated from Sophora alopecuroides, exhibited strong anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2. mdpi.com

Antiviral Activity: The antiviral activity of this compound, particularly against hepatitis B virus (HBV) and tobacco mosaic virus (TMV), has been a significant area of SAR research. For HBV, several this compound derivatives have demonstrated more potent inhibitory activity than the positive control, lamivudine. mdpi.com Compounds 4a and 4d, for instance, showed potent inhibition of HBeAg secretion with IC50 values of 41.78 µM and 33.68 µM, respectively. mdpi.comnih.gov Sophoridine, another this compound-type alkaloid, has also shown more potent anti-HBV activity than this compound itself. dovepress.com In the context of anti-TMV activity, derivatives with an acyl hydrazone moiety introduced at the C-11 position of the ring-opened this compound have exhibited very good activity. mdpi.com The order of anti-TMV activities for certain derivatives was found to be N-alkyl-11-butyl > N-sulfonyl-11-butyl > N-acyl-11-butyl derivatives. mdpi.com

Table 1: Preclinical Anticancer Activity of Selected this compound Derivatives

Compound Modification Cell Line(s) Activity (IC50) Reference(s)
6v 13-dithiocarbamate Hep3B, LM3, BeL-7404 3.42-8.05 μM benthamdirect.com
YF3-5 N/A A549, BT-20, MCF-7, U20S Most potent of 5 derivatives spandidos-publications.com
5a 15-isatohydrazone HeLa, HCT116, A549 9.02-15.23 μM researchgate.net
16 Tricyclic derivative HeLa, HCT116, A549 9.02-15.23 μM tandfonline.com

Table 2: Preclinical Anti-inflammatory and Antiviral Activities of Selected this compound Derivatives

Compound Activity Target/Assay Key Findings Reference(s)
1f Anti-inflammatory TNF-α production, NF-κB activity Higher inhibitory activity than this compound nih.gov
31b Anti-inflammatory LPS-induced NO production Stronger activity than this compound mdpi.com
4a Anti-HBV HBeAg secretion IC50 = 41.78 μM mdpi.comnih.gov
4d Anti-HBV HBeAg secretion IC50 = 33.68 μM mdpi.comnih.gov
19 Anti-TMV In vivo assay 72.3% curative activity at 500 µg/mL mdpi.com

Computational and 3D-QSAR Analysis of this compound Derivatives

Computational methods, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have become indispensable tools for elucidating the SAR of this compound derivatives at a molecular level. spandidos-publications.comresearchgate.net These in silico approaches complement experimental studies by providing insights into the binding modes of these compounds with their biological targets and by creating predictive models for the rational design of new, more active analogues.

Molecular docking studies have been employed to understand the interactions between this compound derivatives and various protein targets. For example, docking simulations revealed that the anticancer derivative YF3-5 interacts with CDK2, providing a potential mechanism for its observed G1 cell cycle arrest activity. spandidos-publications.com Similarly, the anti-HBV activity of compounds 1h, 4a, and 4d was investigated through molecular docking, which helped to visualize their binding modes within the viral target. mdpi.comnih.gov For antifungal derivatives, molecular docking studies of compounds 9j and 10g with fungal proteins (PDB: 2QZX) indicated that their activity stems from a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org Another study showed that compound 5a, a potent anticancer agent, can form hydrogen bonds and hydrophobic interactions with the EGFR-associated protein 7AEI. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to build predictive models for the biological activities of this compound derivatives. researchgate.netresearchgate.net These models establish a quantitative correlation between the physicochemical properties (steric, electrostatic, hydrophobic fields) of the molecules and their observed activities. For a series of C-14 chiral this compound derivatives with antibacterial activity, a 3D-QSAR model was constructed that highlighted the predominance of steric fields over electrostatic fields in determining potency. researchgate.net This analysis was consistent with the experimental finding that R-configured compounds were significantly more potent than their S-configured counterparts. researchgate.net In another study focused on anti-HBV activity, robust 3D-QSAR models (CoMFA and CoMSIA) were developed for a set of this compound alkaloids, providing a theoretical framework for designing new inhibitors. researchgate.net For a series of antifungal this compound-hydroxamic acid derivatives, 3D-QSAR analysis identified the phenylsulfonyl group as a crucial feature for activity. rsc.org These computational models serve as valuable guides for future structural modifications aimed at enhancing the desired biological effects.

Synthetic Accessibility and Yield Optimization in Research Settings

The feasibility of synthesizing this compound derivatives in a laboratory setting is a critical factor for enabling extensive biological evaluation and SAR studies. Research in this area has demonstrated that a wide array of derivatives are synthetically accessible, often starting from commercially available this compound or its natural analogue, sophocarpine. mdpi.comsioc-journal.cn

The synthesis of many this compound derivatives relies on well-established chemical reactions. For instance, the Michael addition is a frequently used method for introducing substituents at the C-13 position of sophocarpine. nih.govmdpi.com This reaction has been successfully employed to generate derivatives with aliphatic amines and indoles, with yields ranging from 35% to 95% depending on the specific reactants and conditions. mdpi.com The synthesis of halopyrazole this compound derivatives has also been achieved with high yields of 78-87%. researchgate.netnih.govmdpi.com

Yield optimization is a continuous effort in the synthesis of this compound derivatives to improve the efficiency and cost-effectiveness of the research process. Studies have shown that careful control of reaction parameters can significantly impact the outcome. For the synthesis of certain this compound-hydroxamic acid derivatives, a stepwise yield evaluation identified the final hydroxamic acid formation as the main bottleneck. nih.gov To address this, researchers systematically investigated factors such as pH, temperature, reaction time, and the molar ratio of reactants. nih.govrsc.org This optimization led to the selection of a 1:1.2 molar ratio of ester to hydroxylamine (B1172632) hydrochloride as optimal for balancing reaction efficiency and minimizing side-product formation. nih.gov Similarly, for the synthesis of 13-substituted this compound derivatives in an aqueous phase, optimization of the reaction temperature to 60 °C was found to be optimal for achieving a good yield (63%) for certain products. sioc-journal.cn These examples underscore the importance of process optimization in making the synthesis of this compound derivatives more practical and scalable for research purposes.

Preclinical Pharmacological Activities and Molecular Mechanisms of Matrine

Cellular and Subcellular Mechanistic Investigations

Modulation of Cell Proliferation and Viability

Matrine (B1676216) has demonstrated significant inhibitory effects on the proliferation and viability of a wide range of cancer cells in a dose- and time-dependent manner. mdpi.comdoi.orgspandidos-publications.com For instance, in breast cancer cell lines such as MCF-7, BT-474, and MDA-MB-231, this compound treatment led to a marked reduction in cell viability. nih.govnih.gov Similar anti-proliferative effects have been observed in pancreatic cancer cells (BxPC-3 and PANC-1), lung cancer cells (A549 and H1299), and leukemia cells. doi.orgcapes.gov.brnih.gov

The anti-proliferative mechanism of this compound involves the downregulation of key proteins associated with cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1. capes.gov.brmdpi.comoncotarget.com In human pancreatic cancer cells, this compound was found to downregulate the expression of PCNA, thereby inhibiting cell viability. capes.gov.br Furthermore, in arsenic-induced bladder epithelial cells, this compound treatment resulted in decreased protein levels of both Cyclin D1 and PCNA. mdpi.com

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell Line Cancer Type Key Findings
MCF-7, BT-474, MDA-MB-231 Breast Cancer Reduced cell viability in a concentration-dependent manner. nih.govnih.gov
BxPC-3, PANC-1 Pancreatic Cancer Inhibited cell viability and downregulated PCNA expression. capes.gov.brfrontiersin.org
A549, H1299 Lung Cancer Suppressed cell proliferation and colony formation. nih.gov
K562 Leukemia Inhibited cell proliferation in a dose- and time-dependent manner. doi.org
HT29, DLD1 Colorectal Cancer Suppressed cell proliferation. oup.comresearchgate.net
HepG2, SMMC-7721 Hepatocellular Carcinoma Inhibited cell proliferation. spandidos-publications.comwjgnet.com
NPC-039, CNE-2Z Nasopharyngeal Carcinoma Inhibited cell proliferation. spandidos-publications.com

Induction of Programmed Cell Death (Apoptosis and Autophagy)

This compound has been shown to induce two primary forms of programmed cell death: apoptosis and autophagy. wjgnet.comnih.gov The apoptotic effects of this compound are often characterized by the modulation of the Bax/Bcl-2 protein ratio, activation of caspases, and upregulation of Fas. capes.gov.brpatsnap.comnih.gov In pancreatic cancer cells, this compound induced apoptosis by reducing the Bcl-2/Bax ratio and increasing the activation of caspases-8, -3, and -9. capes.gov.br Similarly, in human lung adenocarcinoma cells, this compound-induced apoptosis was associated with the upregulation of Bax and suppression of Bcl-2. nih.gov

This compound also triggers autophagy, a cellular self-degradation process, in various cancer cells. spandidos-publications.comnih.gov In human hepatoma cells, this compound was found to induce autophagy, as evidenced by the formation of autophagosomes and the upregulation of autophagy-related proteins like Beclin-1 and LC3-II. wjgnet.comnih.gov In some instances, the autophagy induced by this compound leads to cell death. For example, in multiple myeloma cells, this compound-induced autophagy resulted in cell death, and this effect was enhanced when combined with the autophagy inducer rapamycin. nih.gov The induction of autophagy can occur through both mTOR-dependent and independent pathways. spandidos-publications.com

Regulation of Cell Cycle Progression

This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. oncotarget.comfrontiersin.org In human hepatoma HepG2 cells, the effect of this compound on the cell cycle was concentration-dependent, with lower concentrations causing a G1 phase block and higher concentrations leading to a G2/M phase block. ajol.info This cell cycle arrest is often associated with the downregulation of key regulatory proteins like cyclin D1 and c-Myc, and the upregulation of cyclin-dependent kinase inhibitors such as p27. oncotarget.com In leukemia cells, this compound-induced G1 arrest was linked to a significant decrease in cyclin D1 and c-Myc expression and an increase in p27 expression. oncotarget.com

Inhibition of Cellular Migration and Invasion

A critical aspect of this compound's anti-cancer activity is its ability to inhibit the migration and invasion of cancer cells, which are key processes in metastasis. nih.govnih.govdovepress.com this compound has been shown to suppress the migration and invasion of various cancer cells, including lung, colorectal, breast, and nasopharyngeal carcinoma cells. oup.comspandidos-publications.comdovepress.comresearchgate.net

The mechanisms underlying this inhibition often involve the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. oup.comspandidos-publications.comdovepress.com In colorectal cancer cells, this compound treatment reduced the expression and activity of MMP-2 and MMP-9. oup.com Furthermore, this compound can modulate the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility. mdpi.comdovepress.com For example, in breast cancer cells, this compound inhibited EMT by upregulating E-cadherin and downregulating N-cadherin. mdpi.com

Table 2: this compound's Impact on Cellular Migration and Invasion

Cell Line Cancer Type Key Findings
NCI-H1299 Lung Cancer Inhibited migration and invasion in a concentration-dependent manner. dovepress.com
HT29, DLD1 Colorectal Cancer Inhibited migration and invasion, reduced MMP-2 and MMP-9 expression. oup.com
MDA-MB-231, MCF-7 Breast Cancer Inhibited EMT by modulating E-cadherin and N-cadherin levels. mdpi.com
NPC-039 Nasopharyngeal Carcinoma Inhibited migration and invasion by suppressing MMP-2 and MMP-9. spandidos-publications.com
PAN-1 Pancreatic Cancer Inhibited invasion and EMT. dovepress.com

Effects on Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been found to exert anti-angiogenic effects by targeting key pathways involved in this process. nih.govdovepress.com A primary target of this compound is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. mdpi.commdpi.com this compound has been shown to downregulate the expression of VEGF, a potent pro-angiogenic factor. mdpi.commdpi.com In breast cancer models, this compound suppressed angiogenesis by reducing VEGF expression. mdpi.com Similarly, in arsenic-induced bladder epithelial cells, this compound treatment led to a decrease in VEGF protein levels. mdpi.com Furthermore, this compound can inhibit the hypoxia-inducible factor (HIF)-VEGF-angiopoietin (Ang) axis, further contributing to its anti-angiogenic properties. nih.gov

Signaling Pathway Modulations

The diverse pharmacological activities of this compound are a result of its ability to modulate multiple intracellular signaling pathways. mdpi.comnih.govresearchgate.net

One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. nih.govnih.gov this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in various cancer cells such as lung, glioblastoma, and breast cancer cells. nih.govnih.gov This inhibition can lead to the induction of apoptosis and autophagy. nih.govnih.gov

The NF-κB signaling pathway , which is involved in inflammation, cell proliferation, and survival, is another significant target of this compound. patsnap.compatsnap.com this compound can suppress the growth of cancer cells by inhibiting the NF-κB pathway. spandidos-publications.compatsnap.com In nasopharyngeal carcinoma cells, this compound was found to inhibit migration and invasion by suppressing this pathway. spandidos-publications.com

Other important signaling pathways modulated by this compound include:

MAPK/ERK pathway : this compound can inhibit the phosphorylation of ERK, affecting cell proliferation and migration. nih.govdovepress.com

Wnt/β-catenin pathway : By regulating this pathway, this compound can inhibit the proliferation of breast cancer cells and suppress angiogenesis. patsnap.commdpi.comfrontiersin.org

JAK/STAT pathway : this compound can inhibit the proliferation of leukemia cells by regulating genes associated with the JAK2/STAT3 signaling pathway. mdpi.comnih.gov

p38 signaling pathway : In colorectal cancer cells, this compound's inhibitory effects on migration and invasion are mediated through the p38 signaling pathway. oup.com

Phosphatidylinositol 3-kinase/Akt/mTOR (PI3K/AKT/mTOR) Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. nih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. This compound has been shown to exert inhibitory effects on this pathway in various preclinical models.

In breast cancer cells, this compound has been observed to suppress the phosphorylation of both AKT and mTOR, leading to the inhibition of cancer cell growth by inducing apoptosis and autophagy. nih.gov Similarly, in lung cancer cells, this compound induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway and downregulating inhibitor of apoptosis proteins. nih.gov Studies on gastric cancer have also indicated that this compound can inhibit cell proliferation and migration by inactivating the PI3K/AKT pathway. nih.gov

Furthermore, in neuroblastoma cells, this compound has been found to trigger autophagy by blocking the AKT-mTOR signaling pathway, suppressing the phosphorylation of both AKT and mTOR. nih.gov The antiproliferative activity of this compound in these cells was shown to be at least partially dependent on autophagy. nih.gov In gallbladder cancer, this compound has been demonstrated to inhibit invasion and migration by regulating the PI3K/AKT signaling pathway. researchgate.net The anti-tumor effect of this compound was antagonized by a PI3K activator and enhanced by a PI3K inhibitor, further confirming the role of this pathway. researchgate.net

Research in the context of rheumatoid arthritis has also highlighted this compound's ability to suppress the PI3K/AKT/mTOR pathway by reducing the expression of PI3K and phosphorylated AKT. mednexus.org

Table 1: Effects of this compound on the PI3K/AKT/mTOR Signaling Pathway

Cell/Disease Model Effect of this compound Downstream Consequences Reference(s)
Breast Cancer Cells (MCF-7) Suppresses phosphorylation of AKT and mTOR Inhibition of cell growth, induction of apoptosis and autophagy nih.gov
Lung Cancer Cells (A549, 95D) Inhibits PI3K/AKT/mTOR pathway Promotion of apoptosis nih.gov
Gastric Cancer Cells (SGC 7901) Inactivates PI3K/AKT pathway Inhibition of cell proliferation and migration nih.gov
Neuroblastoma Cells Blocks AKT-mTOR signaling, suppresses AKT and mTOR phosphorylation Induction of autophagy, inhibition of cell proliferation nih.gov
Gallbladder Cancer Regulates PI3K/AKT signaling Inhibition of invasion and migration researchgate.net
Rheumatoid Arthritis Model Reduces expression of PI3K and p-AKT Suppression of RA progression mednexus.org

Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. nih.govfrontiersin.org this compound has been shown to modulate this pathway in various preclinical settings.

In the context of atherosclerosis, this compound can suppress the inflammatory response in vascular smooth muscle cells by inhibiting the JAK/STAT3 signaling pathway. frontiersin.org For breast cancer, this compound has been shown to inhibit the IL-6/JAK/STAT3 signaling pathway by decreasing the expression of IL-6, JAK1, p-JAK1, STAT3, and p-STAT3. mdpi.com

Furthermore, in a preclinical model of Eimeria necatrix infection in chicks, this compound was found to impede the upregulation of the inflammatory signaling pathway JAK2/STAT3. researchgate.net Studies have also identified that this compound can down-regulate the JAK2/STAT3 phosphorylation signaling pathway by targeting the kinase Src. nih.gov

Table 2: Effects of this compound on the JAK/STAT Signaling Pathway

Cell/Disease Model Effect of this compound Downstream Consequences Reference(s)
Vascular Smooth Muscle Cells (Atherosclerosis) Inhibits JAK/STAT3 signaling Suppression of cell inflammatory response frontiersin.org
Breast Cancer Downregulates IL-6/JAK/STAT3 signaling (decreased IL-6, JAK1, p-JAK1, STAT3, p-STAT3) Inhibition of cancer progression mdpi.com
Eimeria necatrix-infected chicks Impedes upregulation of JAK2/STAT3 pathway Relief of inflammatory symptoms researchgate.net
Cancer Cells Down-regulates JAK2/STAT3 phosphorylation via Src targeting Inhibition of cancer cell proliferation nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a pivotal regulator of inflammatory responses, immune function, and cell survival. nih.gov this compound has demonstrated significant inhibitory effects on this pathway across multiple studies.

In a model of atherosclerosis, this compound was found to downregulate the NF-κB signaling pathway, which contributed to a decrease in the adhesion of inflammatory cells to vascular cells. frontiersin.org For rheumatoid arthritis, a this compound derivative, MASM, was shown to relieve joint swelling and reduce bone damage in a mouse model by inhibiting NF-κB activation. mednexus.org In vitro experiments further revealed that this compound inhibits the expression of TRAF6 and its binding to RANK, leading to the inhibition of NF-κB activation. mednexus.org

In the context of cancer, this compound has been shown to inhibit the proliferation of breast cancer cells through a mechanism associated with the downregulation of IKKβ, a key kinase in the NF-κB pathway. nih.govnih.gov Similarly, in osteosarcoma cells, this compound inhibited invasion and proliferation by downregulating the NF-κB signaling pathway, as evidenced by reduced nuclear translocation of p50 and p65. dovepress.com In castration-resistant prostate cancer cells, this compound was found to inhibit migration and invasion by reducing the expression of MMP-2 and MMP-9 through the inactivation of the NF-κB pathway. spandidos-publications.com

Table 3: Effects of this compound on the NF-κB Signaling Pathway

Cell/Disease Model Effect of this compound Downstream Consequences Reference(s)
Atherosclerosis Model Downregulates NF-κB signaling Decreased cell adhesion frontiersin.org
Rheumatoid Arthritis Model Inhibits NF-κB activation Relief of joint swelling and bone damage mednexus.org
Breast Cancer Cells Downregulates IKKβ expression Inhibition of cell proliferation nih.govnih.gov
Osteosarcoma Cells Downregulates NF-κB signaling (reduced p50/p65 nuclear translocation) Inhibition of invasion and proliferation dovepress.com
Castration-Resistant Prostate Cancer Cells Inactivates NF-κB pathway Reduced MMP-2/9 expression, inhibition of migration and invasion spandidos-publications.com

Mitogen-Activated Protein Kinases (MAPK/ERK) Pathways

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com this compound has been shown to modulate this pathway in several preclinical studies.

In atherosclerosis, this compound has been found to downregulate the MAPK signaling pathway, contributing to its therapeutic effects. frontiersin.org In the treatment of rheumatoid arthritis, a this compound derivative, MASM, inhibited the expression of pro-inflammatory cytokines and matrix metalloproteinases by inhibiting MAPK phosphorylation in vitro. mednexus.org

In the context of cancer, this compound has been shown to inhibit the Ras/MAPK signaling pathway in gastric cancer. nih.gov In human leukemia cells, this compound's anti-leukemic effects were correlated with the inhibition of ERK/MAPK signaling activation. nih.gov It was observed to down-regulate the phosphorylation of MEK1 and ERK1/2. nih.gov Furthermore, this compound has been found to reduce the activity of the ERK pathway by promoting the phosphorylation of MAPK1 and MAPK3, thereby reducing the aggressiveness of hepatocellular carcinoma. researchgate.net

Table 4: Effects of this compound on the MAPK/ERK Pathways

Cell/Disease Model Effect of this compound Downstream Consequences Reference(s)
Atherosclerosis Model Downregulates MAPK signaling Therapeutic effects frontiersin.org
Rheumatoid Arthritis Model Inhibits MAPK phosphorylation Reduced pro-inflammatory cytokine and MMP expression mednexus.org
Gastric Cancer Inhibits Ras/MAPK signaling Anti-tumor effect nih.gov
Human Leukemia Cells Inhibits ERK/MAPK signaling activation (down-regulates MEK1 and ERK1/2 phosphorylation) Anti-leukemic effects nih.gov
Hepatocellular Carcinoma Reduces ERK pathway activity (promotes MAPK1 and MAPK3 phosphorylation) Reduced tumor aggressiveness researchgate.net

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. spandidos-publications.com this compound has been shown to negatively regulate this pathway.

In breast cancer, this compound has been demonstrated to inhibit tumor growth by downregulating the Wnt/β-catenin signaling pathway. spandidos-publications.com It was observed to reduce the expression levels of key proteins in this pathway, including Wnt1 and β-catenin. spandidos-publications.com Further research in breast cancer cell lines showed that this compound could inhibit proliferation and differentiation by inhibiting the Wnt/β-catenin pathway and down-regulating the expression of its target gene, CCND1 (cyclin-D1). frontiersin.org

In a model of experimental autoimmune encephalomyelitis, this compound treatment reduced the activation of Wnt3a and β-catenin in the central nervous system. nih.gov This was accompanied by the activation of GSK3β and decreased expression of Wnt/β-catenin target genes, cyclin D1 and Axin2, leading to the promotion of oligodendrocyte maturation and myelin repair. nih.gov Additionally, in acute myeloid leukemia, this compound enhanced apoptosis and cell cycle arrest by inhibiting the Wnt/β-catenin signaling pathway. nih.gov

Table 5: Effects of this compound on the Wnt/β-catenin Signaling Pathway

Cell/Disease Model Effect of this compound Downstream Consequences Reference(s)
Breast Cancer Downregulates Wnt/β-catenin signaling (reduces Wnt1, β-catenin expression) Inhibition of tumor growth spandidos-publications.com
Breast Cancer Cell Lines (MCF-7, T47-D) Inhibits Wnt/β-catenin pathway, downregulates CCND1 Inhibition of proliferation and differentiation frontiersin.org
Experimental Autoimmune Encephalomyelitis Reduces activation of Wnt3a and β-catenin, activates GSK3β Promotes oligodendrocyte maturation and myelin repair nih.gov
Acute Myeloid Leukemia Inhibits Wnt/β-catenin signaling Enhanced apoptosis and cell cycle arrest nih.gov

Transforming Growth Factor-beta/Smad (TGF-β/Smad) Pathway

The TGF-β/Smad pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. mdpi.com It is also a key regulator of fibrosis. nih.gov

In preclinical models of liver fibrosis, Compound Kushen Injection (CKI), which contains this compound as a main component, was found to inhibit the activation of hepatic stellate cells by stabilizing the interaction of Smad7 with TGF-β receptor 1 (TGFβR1). nih.gov This rebalanced the Smad2/Smad3 signaling, leading to a decrease in extracellular matrix formation. nih.gov The antifibrotic effect of CKI was abolished when Smad7 was depleted, highlighting the importance of this mechanism. nih.gov In carbon tetrachloride- or methionine-choline deficient diet-induced liver fibrosis models, CKI treatment reversed the increased expression of TGFβR1, p-Smad2, and p-Smad3, and the decreased expression of Smad7. nih.gov

Table 6: Effects of this compound on the TGF-β/Smad Pathway

Cell/Disease Model Effect of this compound (as part of CKI) Downstream Consequences Reference(s)
Liver Fibrosis Models Stabilizes Smad7/TGFβR1 interaction, rebalances Smad2/Smad3 signaling Inhibition of hepatic stellate cell activation, decreased extracellular matrix formation nih.gov
CCl4 or MCD diet-induced liver fibrosis Reverses increased TGFβR1, p-Smad2, p-Smad3 expression; Reverses decreased Smad7 expression Antifibrotic effects nih.gov

Poly [ADP-ribose] Polymerase-1 (PARP1)/NAD+ Pathway

PARP1 is an enzyme that plays a critical role in DNA repair and cell death. mdpi.com It uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the formation of poly(ADP-ribose) polymers. thermofisher.com Overactivation of PARP1 can lead to NAD+ depletion and cellular senescence. nih.gov

A study investigating the anti-aging effects of this compound found that it could interfere with aging through the PARP1/NAD+-mediated cellular senescence signaling pathway. nih.gov Network pharmacology analysis identified PARP1 as a key target of this compound. nih.gov Molecular docking and dynamics simulations showed that this compound could interact with the cavity of the PARP1 protein, forming a stable complex. nih.gov In vivo studies demonstrated that this compound could significantly increase the NAD+ level in the liver of d-galactose-induced aging mice. nih.gov It is proposed that this compound exerts its anti-aging effects by inhibiting PARP1 and subsequently elevating NAD+ levels. nih.gov

Table 7: Effects of this compound on the PARP1/NAD+ Pathway

Model Effect of this compound Downstream Consequences Reference(s)
Aging Model (d-gal-induced) Interacts with and inhibits PARP1 Increased NAD+ levels, interference with cellular senescence nih.gov

Immunomodulatory Mechanisms

This compound, a quinolizidine (B1214090) alkaloid, demonstrates significant immunomodulatory activities through various preclinical mechanisms. It influences the production of inflammatory mediators and interacts with the function of key immune cells, suggesting its potential in managing inflammatory and autoimmune conditions.

Regulation of Inflammasomes, Inflammatory Cytokines, and Chemokines

This compound has been shown to regulate the expression of a wide array of inflammatory cytokines and chemokines. It can inhibit pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. patsnap.com This inhibition is often linked to the downregulation of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. patsnap.comnih.govfrontiersin.org In preclinical models, this compound has demonstrated the ability to suppress the production of IL-6, IL-8, monocyte chemotactic protein-1 (MCP-1), and CCL5 in lipopolysaccharide (LPS)-stimulated human lung epithelial cells. nih.gov This suppression of inflammatory mediators contributes to its observed anti-inflammatory effects. nih.govnih.gov

Furthermore, network pharmacology and molecular docking studies suggest that this compound's therapeutic potential in the context of viral infections like COVID-19 may be partly due to its ability to target and regulate TNF-α and IL-6. tandfonline.com By modulating these key cytokines, this compound can influence viral replication, host cell apoptosis, and the broader inflammatory response. tandfonline.com

Interactions with Immune Cell Function (e.g., Th1/Th2 balance)

A crucial aspect of this compound's immunomodulatory effect is its ability to regulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. This balance is critical for a healthy immune response, and its dysregulation is implicated in various autoimmune and allergic diseases.

Preclinical studies have shown that this compound can modulate the Th1/Th2 balance by reducing the levels of Th1 cytokines, including interferon-gamma (IFN-γ), TNF-α, and IL-1β, while increasing the levels of Th2 cytokines like IL-4 and IL-10. lsmu.ltfrontiersin.org This shift is often achieved by attenuating the NF-κB signaling pathway in T cells. lsmu.lt In a rat model of experimental autoimmune thyroiditis, this compound was found to downregulate Th1 cytokines and upregulate Th2 cytokines, thereby reducing the Th1/Th2 ratio. slarc.org.cn Similarly, in a mouse model of atopic dermatitis, this compound regulated the Th1/Th2 inflammatory response by inhibiting the Hsp90/NF-κB signaling axis. nih.gov

This compound's influence extends to other immune cells as well. For instance, it has been shown to enhance the maturity of dendritic cells (DCs) and promote T cell proliferation and cytokine secretion. nih.gov In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound treatment led to an increase in IL-27 production in infiltrating macrophages/microglia. frontiersin.org It also promotes the production of the anti-inflammatory cytokine IL-10. frontiersin.orgfrontiersin.org

Antimicrobial and Antiviral Mechanisms (Preclinical/Veterinary/Agricultural)

This compound exhibits a broad spectrum of antimicrobial and antiviral activities, which have been observed in preclinical, veterinary, and agricultural studies. Its mechanisms of action are multifaceted, targeting various aspects of pathogen biology from cell structure to replication.

Mechanism of Action Against Bacterial Pathogens (e.g., Capsular Polysaccharide Synthesis, Adhesion Pathways)

This compound has demonstrated efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.com One of its key mechanisms is the disruption of the bacterial cell membrane and wall, leading to increased permeability and ultimately, cell death. frontiersin.orgtandfonline.com

A significant aspect of this compound's antibacterial action is its ability to interfere with virulence factors. For instance, in Streptococcus agalactiae, a major cause of mastitis in dairy cows, this compound has been shown to suppress the synthesis of capsular polysaccharide. mdpi.comresearchgate.netresearchgate.net This capsule is a crucial protective barrier for the bacteria against the host's immune system. mdpi.com Electron microscopy has revealed that this compound treatment leads to a complete loss of the polysaccharide capsule in S. agalactiae. mdpi.com

Furthermore, this compound inhibits bacterial adhesion to host cells, a critical first step in colonization and infection. mdpi.comacs.org It achieves this by downregulating the expression of key adhesion-related genes. mdpi.comresearchgate.net In S. agalactiae, this compound significantly reduces its adhesion to bovine mammary epithelial cells in a dose-dependent manner. mdpi.com It also has a demonstrated inhibitory effect on the adhesion of Staphylococcus aureus. mdpi.com

The table below summarizes the effect of this compound on bacterial adhesion.

Bacterial StrainHost Cell TypeThis compound ConcentrationAdhesion ReductionReference
S. agalactiae (ATCC strain)Bovine Mammary Epithelial Cells6 mg/mL41.38% mdpi.com
S. agalactiae (clinical isolate)Bovine Mammary Epithelial Cells6 mg/mL85.4% mdpi.com

Antifungal Mechanisms (e.g., Biofilm Formation, Biofilm Disruption)

This compound and its derivatives have shown promising antifungal activity, particularly against Candida albicans, a common cause of fungal infections. nih.gov A primary mechanism of its antifungal action is the inhibition of biofilm formation and the disruption of established biofilms. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antifungal agents and the host immune system. mdpi.comfrontiersin.orgtandfonline.com

Studies have shown that this compound derivatives can prevent the formation of C. albicans biofilms and also break down mature biofilms. nih.gov This action is significant because biofilm formation is a major contributor to the drug resistance and persistence of Candida infections. nih.gov The disruption of biofilms can be achieved through various means, including targeting the extracellular polymeric substance (EPS) that forms the biofilm matrix. frontiersin.org Some antifungal agents work by degrading components of the EPS or by interfering with the quorum-sensing systems that regulate biofilm development. frontiersin.org

The table below details the antifungal activity of a this compound derivative against Candida albicans.

CompoundTargetActivityMIC ValueReference
This compound Derivative (10g)Candida albicansAntifungal, Biofilm Inhibition/Disruption0.062 mg/mL nih.gov
Fluconazole (Control)Candida albicansAntifungal8.590 mg/mL nih.gov

Antiviral Mechanisms (e.g., Type I Interferon Response)

This compound possesses antiviral properties against a variety of viruses, including hepatitis B virus (HBV) and porcine circovirus type 2 (PCV2). patsnap.comfrontiersin.org Its antiviral mechanisms involve the inhibition of viral replication and the modulation of the host's immune response to the infection. patsnap.comtandfonline.com

A key aspect of the host's innate antiviral defense is the type I interferon (IFN) response. mdpi.comcnrs.fr Upon viral infection, cells produce type I IFNs, which in turn induce the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state. mdpi.comcnrs.fr this compound has been shown to influence this pathway. In the context of EAE, this compound treatment was found to increase the levels of IFN-β. frontiersin.org This induction of IFN-β is significant as it can trigger downstream antiviral and immunomodulatory effects. frontiersin.org

This compound can also directly interfere with viral replication processes. patsnap.comfrontiersin.org For example, it can suppress the replication of HBV DNA. tandfonline.com In the case of PCV2, this compound has been shown to inhibit viral replication in the ileum of infected mice. frontiersin.org This antiviral activity is sometimes linked to the modulation of cellular signaling pathways that are exploited by viruses for their own replication. patsnap.com For instance, this compound can regulate autophagy, a cellular process that can be hijacked by some viruses. frontiersin.org

Anti-inflammatory and Antioxidant Mechanisms

Modulation of Oxidative Stress Parameters

This compound has demonstrated significant antioxidant effects in preclinical models by modulating various parameters of oxidative stress. It can enhance the endogenous antioxidant capacity and reduce lipid peroxidation. nih.gov In studies involving renal ischemia-reperfusion, which leads to an excess of reactive oxygen species (ROS), this compound was found to reverse the decrease in superoxide (B77818) dismutase (SOD) activity and the increase in malondialdehyde (MDA) levels. nih.gov Similarly, in a model of carbon tetrachloride (CCl4)-induced oxidative stress, this compound increased the levels of glutathione (B108866) (GSH), catalase (CAT), and glutathione S-transferase (GST) in the prefrontal cortex and hippocampus of mice, while concurrently decreasing levels of MDA and nitrite (B80452). nih.govresearchgate.net

In the context of advanced glycation end-product-induced apoptosis in vascular endothelial cells, this compound alkaloids were shown to restore the activity of the p38MAPK/Nrf2/ARE antioxidant signal transduction pathway. nih.gov The protective mechanism involves targeting MKK3/6, a p38MAPK kinase, and enhancing its phosphorylation. nih.gov Furthermore, in a model of cerebral ischemia-hypoxia injury in rats, this compound's neuroprotective effects were linked to the regulation of the Nrf-2/HO-1 signaling pathway. nih.govfrontiersin.org In H2O2-induced injury in H9c2 cardiomyocytes, this compound was found to alleviate oxidative stress by modulating the HOTAIR/miR-106b-5p axis, which in turn activates the AKT and STAT3 signaling pathways. nih.govnih.gov This was evidenced by increased cell viability, reduced apoptosis, and modulation of proteins like Bax, Bcl-2, and cleaved-caspase 3. nih.gov

However, the effect of this compound on oxidative stress can be concentration-dependent. High concentrations of this compound have been shown to induce ROS production in hepatocytes, suggesting a potential for pro-oxidant effects at higher levels. nih.gov

Table 1: Effects of this compound on Oxidative Stress Markers in Preclinical Models

Model SystemKey FindingsReferences
Renal Ischemia-ReperfusionReversed the decrease in SOD activity and the increase in MDA levels. nih.gov
CCl4-Induced Oxidative Stress (mice)Increased GSH, CAT, and GST levels; Decreased MDA and nitrite levels. nih.govresearchgate.net
Advanced Glycation End-Product-Induced ApoptosisRestored p38MAPK/Nrf2/ARE pathway activity by targeting MKK3/6. nih.gov
Cerebral Ischemia-Hypoxia Injury (rats)Regulated the Nrf-2/HO-1 signaling pathway. nih.govfrontiersin.org
H2O2-Induced Injury (H9c2 cells)Modulated the HOTAIR/miR-106b-5p axis, activating AKT and STAT3 pathways. nih.govnih.gov
High-Fructose Diet-Induced Hepatic Steatosis (rats)Promoted Nrf2 translocation to the nucleus, up-regulating antioxidant enzymes. nih.gov

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators. patsnap.com A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgpatsnap.com By preventing the degradation of IκBα, an inhibitor of NF-κB, this compound blocks the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory genes. nih.gov

In macrophages exposed to oxidized low-density lipoprotein (ox-LDL), this compound significantly curbed the inflammatory response by reducing intracellular ROS levels and inhibiting the activation of the MKKs/p38 MAPK signaling pathway. frontiersin.orgnih.gov This pathway is also implicated in its effects on chondrocytes, where this compound inhibited IL-1β-induced apoptosis and the release of matrix metalloproteinases (MMP-3, MMP-13) by suppressing the phosphorylation of p38, ERK, and JNK. nih.gov

Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various models of inflammation, including CCl4-induced neuroinflammation and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. researchgate.netnih.gov In the context of colitis, this compound also helps to regulate the balance between regulatory T cells (Treg) and T helper 17 (Th17) cells, which is crucial for maintaining immune homeostasis. nih.gov

Table 2: Anti-inflammatory Mechanisms of this compound

Target/PathwayEffect of this compoundModel SystemReferences
NF-κBInhibits activation and nuclear translocation.Various frontiersin.orgnih.govpatsnap.com
MKKs/p38 MAPKInhibits activation and phosphorylation.ox-LDL-exposed macrophages frontiersin.orgnih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduces production.CCl4-induced neuroinflammation, DSS-induced colitis researchgate.netnih.gov
Treg/Th17 BalanceRegulates and restores balance.DSS-induced colitis nih.gov
JNK/ERK PhosphorylationInhibits phosphorylation.IL-1β-stimulated chondrocytes nih.gov

Neuroprotective Mechanistic Studies (in vitro/in vivo animal models)

This compound has demonstrated neuroprotective properties in various preclinical models of neurological damage and disease through its anti-apoptotic, anti-inflammatory, and antioxidant activities. nih.govfrontiersin.org In models of focal cerebral ischemia, this compound has been shown to reduce infarct volume and improve neurological deficits. nih.govspandidos-publications.com The underlying mechanisms involve the suppression of apoptosis by regulating the expression of the Bcl-2 family proteins, leading to an increased Bcl-2/Bax ratio, and inhibiting the activity of caspase-3. nih.govspandidos-publications.com

In the context of neuroinflammation, this compound can mitigate damage by reducing pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net Its antioxidant effects also contribute significantly to neuroprotection by enhancing the activity of enzymes like SOD, GSH-Px, and CAT, and reducing levels of MDA in brain tissue. researchgate.netspandidos-publications.com

This compound's neuroprotective actions are also mediated through various signaling pathways. It has been found to regulate NMDA receptors and inhibit endoplasmic reticulum stress. nih.gov In models of cerebral ischemia-hypoxia injury, its effects are associated with the Akt/GSK3β and Nrf-2/HO-1 signaling pathways. nih.govfrontiersin.org Furthermore, this compound has been shown to improve cognitive impairment in animal models by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, and by restoring the balance of Th17/Treg cytokines. nih.gov

Table 3: Neuroprotective Mechanisms of this compound in Preclinical Models

MechanismModel SystemKey FindingsReferences
Anti-apoptosisFocal Cerebral Ischemia (mice)Increased Bcl-2/Bax ratio, inhibited caspase-3. spandidos-publications.com
Anti-inflammationCCl4-induced Neuroinflammation (mice)Reduced TNF-α and IL-1β levels in the hippocampus and prefrontal cortex. researchgate.net
AntioxidantFocal Cerebral Ischemia (mice)Increased SOD, GSH-Px, CAT activity; decreased MDA content. spandidos-publications.com
Signaling Pathway ModulationCerebral Ischemia-Hypoxia Injury (rats)Regulated Akt/GSK3β and Nrf-2/HO-1 pathways. nih.govfrontiersin.org
Cognitive ImprovementAlzheimer's Disease Model (rats)Restored Th17/Treg cytokine balance. nih.gov

Anti-fibrotic Mechanistic Investigations

This compound has shown potential as an anti-fibrotic agent in preclinical studies, particularly in the context of liver fibrosis. researchgate.net Its mechanisms of action involve the inhibition of hepatic stellate cell (HSC) proliferation and the reduction of collagen synthesis, which are key events in the development of fibrosis. researchgate.net

In vitro studies using an HSC cell line demonstrated that this compound can attenuate both serum-driven and platelet-derived growth factor (PDGF)-driven proliferation. researchgate.net It also concentration-dependently reduced transforming growth factor-beta1 (TGF-β1)-driven collagen synthesis. researchgate.net The inhibition of PDGF and TGF-β1 actions on HSCs appears to be a primary mechanism for its anti-fibrotic effects. researchgate.net In vivo, in a rat model of CCl4-induced liver fibrosis, this compound significantly decreased serum levels of hyaluronic acid and hepatic hydroxyproline (B1673980) content, which are markers of fibrosis. researchgate.net

Further mechanistic insights suggest that this compound may exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway. researchgate.net This inhibition can lead to reduced proliferation and activation of pancreatic stellate cells (PSCs), thereby mitigating fibrosis. researchgate.net

Table 4: Anti-fibrotic Mechanisms of this compound

Target/ProcessEffect of this compoundModel SystemReferences
Hepatic Stellate Cell (HSC) ProliferationInhibited serum-driven and PDGF-driven proliferation.HSC-T6 cells (in vitro) researchgate.net
Collagen SynthesisAttenuated TGF-β1-driven collagen synthesis.HSC-T6 cells (in vitro) researchgate.net
Fibrosis MarkersDecreased serum hyaluronic acid and hepatic hydroxyproline.CCl4-induced liver fibrosis (rats) researchgate.net
TGF-β/Smad PathwayInhibited the pathway, reducing stellate cell activation.Pancreatic Stellate Cells researchgate.net

Impact on Intestinal Microbiota and Gut Barrier Function

This compound has been shown to positively influence the intestinal microbiota and enhance gut barrier function in preclinical models. In a mouse model of DSS-induced ulcerative colitis, this compound treatment alleviated the disease by improving the integrity of the intestinal barrier. nih.gov This was evidenced by the reversal of DSS-induced damage and an increase in the expression of the tight junction proteins zonula occludens-1 (ZO-1) and occludin in the colon. nih.gov

The protective effects of this compound on the gut barrier are also linked to its ability to modulate the gut microbiota. frontiersin.orgnih.gov In colitis models, this compound treatment was found to alleviate the decrease in intestinal flora diversity caused by DSS. nih.gov Specifically, it altered the composition of the gut microbiota by reducing the proportion of Firmicutes and Bacteroidetes, decreasing the abundance of Proteobacteria, and increasing the relative abundance of beneficial bacteria such as Lactobacillus and Akkermansia. nih.gov

As a calcium-sensitive receptor agonist, this compound can activate intestinal tissue and contribute to restoring the integrity of the intestinal barrier, potentially through the NF-κB-mediated signal pathway. frontiersin.org These findings suggest that this compound's therapeutic effects in intestinal disorders are, at least in part, mediated by its ability to reshape the gut microbiota and strengthen the gut barrier. frontiersin.orgnih.gov

Table 5: Effects of this compound on Intestinal Microbiota and Gut Barrier

AspectEffect of this compoundModel SystemReferences
Gut Barrier IntegrityIncreased expression of ZO-1 and occludin.DSS-induced colitis (mice) nih.gov
Microbiota DiversityAlleviated the DSS-induced decrease in diversity.DSS-induced colitis (mice) nih.gov
Microbiota CompositionDecreased Proteobacteria; Increased Lactobacillus and Akkermansia.DSS-induced colitis (mice) nih.gov
Signaling PathwayActs as a calcium-sensitive receptor agonist, potentially activating NF-κB pathway.General frontiersin.org

Analytical Methodologies for Matrine Research and Quantification

Chromatographic Techniques for Matrine (B1676216) Analysis

Chromatography is a fundamental technique for separating the components of a mixture. technologynetworks.com For this compound analysis, both high-performance liquid chromatography and gas chromatography are utilized, each offering distinct advantages depending on the research objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound. researchgate.net This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed for this compound analysis, often utilizing a C18 column. scientific.net

Several studies have developed and validated HPLC methods for quantifying this compound in various samples. For instance, a simple HPLC method was established for determining this compound in rat plasma, using a YMC-pack ODS-A column and a mobile phase of acetonitrile (B52724), ammonium (B1175870) acetate (B1210297) buffer, and triethylamine, with UV detection at 220 nm. nih.gov This method demonstrated good linearity and a recovery greater than 89%. nih.gov Another study focused on determining this compound in compound sophora alopecuroides suppositories using an Elite ODS C18 column and a mobile phase of acetonitrile, anhydrous ethanol (B145695), water, and triethylamine, with detection at 215 nm. scientific.net This method proved to be simple, accurate, and reliable for quality control purposes. scientific.net

Below is a table summarizing the parameters from different HPLC research findings for this compound analysis:

ParameterStudy 1: Rat Plasma nih.govStudy 2: Compound Suppositories scientific.netStudy 3: Liquid Crystal Nanoparticles nih.gov
Column YMC-pack ODS-A (5 µm, 150 x 4.6 mm)Elite ODS C18 (250mm×4.5mm, 5µm)Not Specified
Mobile Phase Acetonitrile-0.02 mol ammonium acetate buffer-triethylamine (35:65:0.035, v/v/v)Acetonitrile-anhydrous ethanol-water-triethylamine (15:22.5:62.5:0.01)Methanol-PBS(pH6.8)-triethylamine (50:50:0.1%)
Detection Wavelength 220 nm215 nm220 nm
Linearity Range 0.5 to 50.0 µg/mL0.74-5.18µg1.6 to 200.0 µg/mL
Recovery > 89%98.52%101.7%
Limit of Quantitation (LOQ) 200 ng/mLNot Specified0.39 µg/mL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. technologynetworks.com6-napse.com In GC, a gaseous mobile phase carries the sample through a stationary phase within a column. 6-napse.com While less common than HPLC for this compound itself due to its polarity and relatively high boiling point, GC becomes highly effective when coupled with mass spectrometry. researchgate.net The use of GC is particularly advantageous for analyzing organics with low boiling points. researchgate.net

Mass Spectrometry Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection. technologynetworks.com When coupled with chromatographic separation, it offers a robust platform for the definitive identification and quantification of compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. eag.com This technique is particularly valuable for analyzing complex matrices and for detecting trace levels of analytes. frontiersin.org

Several LC-MS/MS methods have been developed for the determination of this compound in various samples, including human plasma, fish, and agricultural products. researchgate.net For instance, a method for determining this compound in human plasma used a mobile phase of aqueous ammonium acetate and acetonitrile with positive-ion electrospray tandem mass spectrometry, achieving a sensitive analysis in the concentration range of 5-2000 ng/ml. researchgate.net Another study developed an ultra-performance LC/tandem MS (UPLC/MS/MS) method for the simultaneous quantification of this compound and berberine (B55584) in fruits, vegetables, and soil, demonstrating excellent sensitivity with low limits of detection and quantification. researchgate.net

The following table presents key parameters from selected LC-MS/MS studies on this compound:

ParameterStudy 1: Human Plasma researchgate.netStudy 2: Fruits, Vegetables, Soil researchgate.netStudy 3: Quinoa Plants and Soil mdpi.com
Chromatography Liquid ChromatographyUltra-Performance Liquid ChromatographyLiquid Chromatography
Ionization Positive-ion ElectrosprayNot SpecifiedElectrospray Positive Ionization
Detection Mode Tandem Mass SpectrometryTandem Mass Spectrometry (MRM)Triple Quadrupole Tandem Mass Spectrometry (MRM)
Linearity Range 5-2000 ng/mlNot Specified0.005-1 mg/L
Limit of Detection (LOD) Not Specified0.34 to 1.07 µg/kgNot Specified
Limit of Quantitation (LOQ) Not Specified1.12 to 3.58 µg/kg0.005-0.01 mg/kg
Recovery Not Specified73.1–109.3%74.42% to 98.37%

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds. 6-napse.com A method for the quantification of this compound in human plasma using GC/MS has been developed, employing a liquid-liquid extraction procedure for sample preparation. nih.gov This method demonstrated linear detection responses for this compound concentrations ranging from 10 to 500 ng/ml and a limit of quantification of 23 ng/ml. researchgate.netdoi.org The use of a deuterated this compound internal standard enhances the accuracy of quantification. nih.gov The extraction efficiency for this method averaged about 38%. nih.govresearchgate.net

Sample Preparation and Extraction Efficiency in Research Studies

The efficiency of sample preparation and extraction is a critical factor that significantly influences the accuracy and reliability of analytical results. mdpi.com The goal is to effectively isolate this compound from the sample matrix while minimizing the loss of the analyte and the co-extraction of interfering substances.

Various extraction methods have been investigated for this compound, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MWE). mdpi.comfrontiersin.org The choice of extraction solvent is crucial; for instance, studies have compared the efficacy of methanol (B129727) and acetonitrile for extracting this compound from different matrices. mdpi.com

Recent advancements include the development of ultrafast laser extraction (LE) techniques, which have shown significantly higher extraction rates for this compound from Sophora flavescens compared to conventional solvent extraction. acs.orgnih.gov One study reported that laser extraction for 1 minute yielded extraction rates for this compound that were 1400 times higher than those achieved with a 24-hour conventional solvent extraction. acs.orgnih.gov

Other methods explored include reverse micellar extraction using non-ionic surfactants, which allows for the efficient separation of this compound from other components based on coordination forces. scielo.br The pH of the extraction medium is a critical parameter in this method, with an optimal range between 8 and 9. scielo.br Furthermore, methods involving acid water extraction followed by chloroform (B151607) partitioning have also been described. google.com

The following table summarizes the findings of different extraction methods for this compound:

Extraction MethodKey ParametersThis compound Yield/EfficiencySource
Microwave-Assisted Extraction 500 W power, 80% ethanol, 1:40 liquid-material ratio, 75°C, 20 min0.48 mg per 100 g raw material frontiersin.org
Ultrasonic Extraction 1500 W power, 35 kHz, 60% ethanol, 1:40 solid-liquid ratio, 50°C, 32 min0.34 mg per 100 g raw material frontiersin.org
Percolation Extraction 65% ethanol, 1:6 solid-liquid ratio, 24 h soaking0.15 mg per 100 g raw material nih.gov
Water Decoction 1:8 material-to-liquid ratio, extracted 3 times for 2h each, pH adjusted to 9-110.21 mg per 100 g raw material frontiersin.org
Laser Extraction (fs-LE) 1 min extraction time266.40 mg(g·h)⁻¹ (1402 times higher than conventional solvent extraction) acs.orgnih.gov
GC/MS Liquid-Liquid Extraction Not specified~38% nih.govresearchgate.net
Reverse Micellar Extraction Optimal pH 8-9Efficient separation from oxythis compound (B1678083) scielo.br

Method Validation and Performance Metrics for Quantitative Research

The validation of analytical methods is a critical process in the quantitative analysis of this compound, ensuring the reliability, accuracy, and reproducibility of results. This process is typically conducted in accordance with guidelines from the International Conference on Harmonisation (ICH). nih.govmdpi.com The validation assesses several key performance metrics, including specificity, linearity, sensitivity, accuracy, and precision. nih.gov

Specificity and Selectivity: The specificity of a method refers to its ability to accurately measure the analyte of interest (this compound) in the presence of other components, such as excipients, impurities, or other active compounds. nih.gov In High-Performance Liquid Chromatography (HPLC) methods, this is often demonstrated by comparing the chromatograms of standard this compound solutions with those of blank samples and samples containing this compound. The absence of interfering peaks at the retention time of this compound indicates the method's specificity. nih.govresearchgate.net For instance, in the development of an HPLC method for this compound in liquid crystalline nanoparticles, the retention time for this compound was 16.3 minutes, and the analyte peak was well-resolved from other components. nih.gov Similarly, when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), selectivity is achieved by monitoring specific precursor and product ion transitions, which provides a high degree of confidence in the identification and quantification of this compound, even in complex matrices like fertilizers or biological samples. cipac.orgtandfonline.com

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The linearity is then evaluated by the correlation coefficient (r²) of the resulting calibration curve. For quantitative analysis of this compound, methods have demonstrated excellent linearity over various concentration ranges. For example, an HPLC method showed linearity in the range of 1.6 to 200.0 µg/mL with a regression equation of y = 10706x − 2959 and a correlation coefficient (R²) of 1.0. nih.gov Another study using Ultra-Performance Liquid Chromatography (UPLC) for this compound and oxythis compound reported linearity from 1 to 50 mg·L⁻¹ with correlation coefficients of 0.9986. scirp.orgresearchgate.net An HPLC-MS/MS method for this compound in fertilizers also demonstrated good linearity with a correlation coefficient greater than 0.994 in the 1 - 100 mg/L range. cipac.orgcipac.org

Sensitivity (Limit of Detection and Limit of Quantification): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These values are often calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govscirp.org For an HPLC method, the LOD for this compound was reported as 0.13 µg/mL, and the LOQ was 0.39 µg/mL. nih.gov In a UPLC method, the LOQ for this compound was 0.226 mg·L⁻¹. scirp.org LC-MS/MS methods generally offer higher sensitivity, with reported LOD and LOQ values for this compound as low as 0.0001% w/w and 0.0004% w/w, respectively, in complex matrices. cipac.org Another UPLC-MS/MS method for determining this compound in fruits, vegetables, and soil reported LODs ranging from 0.34 to 1.07 μg/kg and LOQs from 1.12 to 3.58 μg/kg. researchgate.net

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage of the analyte recovered is then calculated. A high recovery percentage indicates high accuracy. In one HPLC study, the average recovery for this compound was 101.7%. nih.govresearchgate.net Another UPLC method demonstrated a recovery of 105.0% for this compound. scirp.orgresearchgate.net An HPLC-MS/MS method for this compound in fertilizers showed recoveries ranging from 97% to 104%. cipac.orgtandfonline.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net For an HPLC method, the intra- and inter-day RSD values for this compound analysis were found to be lower than 1.0%. nih.gov In a UPLC method, the inter-day and intra-day RSDs were between 2.9% and 5.9%. scirp.org An HPLC-MS/MS method reported RSDs for precision ranging from 2.9% to 3.8%. cipac.org These low RSD values indicate that the developed analytical methods are highly precise.

Performance Metrics for this compound Quantification Methods

The following table summarizes the performance metrics from various validated analytical methods for the quantification of this compound.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)LODLOQRecovery (%)Precision (RSD %)Source(s)
HPLC-UV 1.6 - 200.0 µg/mL1.00.13 µg/mL0.39 µg/mL101.7< 1.0 (Intra- & Inter-day) nih.gov
UPLC 1 - 50 mg/L0.9986-0.226 mg/L105.02.9 - 5.9 (Intra- & Inter-day) scirp.orgresearchgate.netscirp.org
HPLC-MS/MS 1 - 100 mg/L> 0.9940.0001% w/w0.0004% w/w97 - 1042.9 cipac.orgcipac.org
UPLC-MS/MS -> 0.9990.34 - 1.07 µg/kg1.12 - 3.58 µg/kg73.1 - 109.3≤ 15.8 researchgate.net
RP-HPLC 10.0 - 100.0 µg/mL0.9954---< 1.5 (Intra- & Inter-day) researchgate.net

Advanced Delivery Systems Research for Enhanced Matrine Bioactivity

Nanoparticle-Based Delivery Systems for Matrine (B1676216)

The encapsulation of this compound within nanoparticles offers a promising approach to enhance its therapeutic effects. mdpi.com These systems can improve solubility, protect the drug from degradation, and facilitate targeted delivery.

Microemulsion Systems

Microemulsions are thermodynamically stable, optically clear dispersions of oil and water, which can enhance the solubility and absorption of poorly soluble drugs. mdpi.comcmu.edu These systems are formed spontaneously by mixing an oil phase, a water phase, a surfactant, and a co-surfactant. cmu.edu The resulting droplets, typically in the nanometer range, can encapsulate drug molecules, potentially increasing their oral bioavailability. nih.govpharmaexcipients.com For instance, the solubility of oleanolic acid, a compound with similarly poor water solubility to this compound, was increased by up to 3000-fold when formulated in a microemulsion. nih.gov

Hydrogel Beads and Polymeric Carriers

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively researched for drug delivery due to their high water content and biocompatibility. nih.govmdpi.com They can be formed into micro-sized beads that encapsulate active compounds. mdpi.comfrontiersin.org Polymeric carriers, fabricated from both natural and synthetic polymers, offer a versatile platform for this compound delivery. mdpi.com Natural polymers like chitosan (B1678972) and alginate are favored for their biocompatibility and biodegradability. nih.govfrontiersin.org These carriers can be engineered to control the release of the encapsulated drug, protecting it from premature degradation and improving its therapeutic index. nih.govmdpi.com For example, gelatin methacryloyl (GelMA) hydrogel has been used as a carrier for the controlled release of self-assembled Rhein-Matrine nanoparticles, demonstrating enhanced wound healing properties in a skin wound model. mdpi.comnih.gov

Pollen-Integrated Delivery Systems

A novel approach utilizes natural pollen grains as carriers for this compound. nih.govresearchgate.net Sunflower pollen, after being defatted, presents a hollow and porous structure that can effectively encapsulate this compound. nih.govresearchgate.netnih.gov This unique architecture allows for sustained drug release. researchgate.netnih.gov The spiny surface of the pollen shells can adhere to lesion sites, prolonging the contact time and enhancing the local bioavailability of this compound. nih.govnih.gov This system has shown promise in preclinical models for treating allergic contact dermatitis. nih.govresearchgate.net

Lipid Nanoparticles and Cubosomes

Lipid-based nanoparticles, including liposomes and cubosomes, are effective carriers for both hydrophobic and hydrophilic drugs. drug-dev.comnih.gov Cubosomes are nanoparticles with a unique internal cubic liquid crystalline structure, providing a high surface area for drug loading. drug-dev.comresearchgate.net They are composed of lipids like monoolein (B16389) and are stabilized by polymers. drug-dev.com These structures can encapsulate a wide range of molecules and have shown greater stability compared to liposomes. drug-dev.comresearchgate.net The potential of cubosomes as a delivery vehicle for this compound is being explored to improve its therapeutic efficacy, particularly for applications like ocular drug delivery. researchgate.net

Strategies for Controlled and Sustained Release of this compound

Controlled and sustained release technologies aim to maintain a steady concentration of a drug in the body over an extended period, improving patient compliance and reducing side effects. nih.govmdpi.com

Sustained-release systems are designed for the slow release of a drug. nih.govoakwoodlabs.com This can be achieved by embedding the drug in a matrix, such as a hydrogel, from which it slowly diffuses. mdpi.com For this compound, co-amorphous systems with compounds like resveratrol (B1683913) have been shown to exhibit sustained release behavior, which could improve its therapeutic index by overcoming its short half-life. researchgate.netresearchgate.net

Controlled-release systems offer a more predictable and programmed rate of drug release. oakwoodlabs.com This can be achieved through various mechanisms, including diffusion, erosion of a polymer matrix, or osmosis. mdpi.com For example, self-assembled nanoparticles of Rhein and this compound incorporated into a Gelatin methacryloyl (GelMA) hydrogel demonstrated controlled release for enhanced wound healing. mdpi.comnih.gov Similarly, natural this compound-integrated pollen delivery systems leverage the porous structure of pollen shells to achieve sustained drug release. researchgate.netnih.gov

Evaluation of Delivery System Efficiency in Preclinical Models

The effectiveness of advanced this compound delivery systems is being evaluated in various preclinical models. For instance, a this compound-integrated pollen delivery system was tested in mouse models of acute pruritus and allergic contact dermatitis (ACD). nih.govresearchgate.net The results indicated that this system significantly reduced ear swelling, weight loss, and inflammatory responses in the ACD model compared to free this compound. nih.govnih.gov This improved efficacy was attributed to the prolonged duration of action and higher drug bioavailability provided by the pollen-based carrier. nih.gov

In another study, self-assembled Rhein-Matrine nanoparticles (RM NPs) incorporated into a hydrogel were evaluated in a skin wound-healing model. mdpi.comnih.gov The in vivo results showed that the RM NPs provided a better protective effect against skin damage, suggesting that this nano-delivery system holds promise for natural product applications. mdpi.comnih.gov Furthermore, a novel liposomal formulation combining berberine (B55584) hydrochloride and this compound demonstrated superior anti-tumor activity against various cancer cell lines in vitro. nih.gov

Matrine in Non Human and Non Clinical Research Applications

Agricultural Science Applications

In agriculture, Matrine (B1676216) is investigated for its broad-spectrum bioactivity as a botanical pesticide. researchgate.netfrontiersin.org Research focuses on its ability to control a wide array of pests and diseases, and on developing effective formulations for practical use. researchgate.netmdpi.com

Insecticidal Activity Mechanisms against Agricultural Pests

This compound exhibits potent insecticidal properties that function through multiple modes of action, primarily as a contact and stomach poison. nih.govresearchgate.net Once ingested or absorbed, it acts as a neurotoxin, paralyzing the central nervous system of the pest. plantgrowthhormones.comgoogle.com This leads to a cascade of physiological disruptions, including the coagulation of insect protein and the blockage of respiratory pores (spiracles), ultimately causing death by suffocation. plantgrowthhormones.comgoogle.com

Further mechanistic studies have explored its effects at the enzymatic level. Research on pests like Aedes albopictus has shown that this compound and its derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), glutathione-S-transferase (GST), and nonspecific esterases. nih.gov These enzymes are crucial for nerve function and detoxification, and their inhibition is a common target for insecticides. nih.gov The compound's diverse mechanisms contribute to its broad-spectrum efficacy against numerous agricultural pests. nih.govplantgrowthhormones.com

Table 1: Documented Insecticidal Activity of this compound Against Various Agricultural Pests

Target Pest Scientific Name Primary Mechanism of Action References
Cabbage Worm/Caterpillar Pieris rapae Nerve center paralysis, protein coagulation plantgrowthhormones.comgoogle.com
Diamondback Moth Plutella xylostella Inhibition of acetylcholinesterase (AChE) and other enzymes plantgrowthhormones.comresearchgate.net
Aphids Aphidoidea spp. Nerve center paralysis, stomach toxicity plantgrowthhormones.com
Fall Armyworm Spodoptera frugiperda Stomach toxicity, enzymatic inhibition researchgate.netresearchgate.net
Red Spider Mite Tetranychus spp. Contact and stomach toxicity plantgrowthhormones.com
Asian Citrus Psyllid Diaphorina citri Contact and stomach toxicity sci-hub.se
Maize Weevil Sitophilus zeamais Contact and stomach toxicity sci-hub.se

Antifungal and Antiviral Activities against Plant Diseases

This compound and its closely related analogue, Oxythis compound (B1678083), possess significant fungicidal properties. researchgate.net Research has demonstrated their ability to inhibit the germination of conidia (asexual spores) and the subsequent hyphal growth of various plant pathogenic fungi. researchgate.net For instance, studies have recorded the inhibitory effects of this compound and Oxythis compound against fungi such as Marssonina brunnea, Cladosporium oxysporum, Sphaeropsis sapinea, and Fusarium oxysporum. researchgate.net

In addition to its antifungal capabilities, this compound is recognized for its activity against plant viruses. frontiersin.orgmdpi.com This antiviral action is a key area of research for developing novel plant protection agents. mdpi.comacs.org Studies have shown that certain derivatives can inhibit the assembly of viral particles, such as the Tobacco Mosaic Virus (TMV), by interfering with the formation of the virus's coat protein disk. acs.orgbohrium.com This mechanism prevents the virus from replicating and spreading within the plant host. bohrium.com

Table 2: Antifungal and Antiviral Spectrum of this compound in Plant Pathogens

Pathogen Type Pathogen Name Observed Effect References
Fungus Fusarium oxysporum Inhibition of conidium germination and hyphal growth researchgate.net
Fungus Marssonina brunnea Strong inhibition of conidium germination researchgate.net
Fungus Sphaeropsis sapinea Inhibition of conidium germination and hyphal growth researchgate.net
Fungus Cladosporium oxysporum Inhibition of conidium germination researchgate.net
Fungus Physalospora piricola Broad-spectrum inhibitory effects bohrium.com
Virus Tobacco Mosaic Virus (TMV) Inhibition of viral particle assembly acs.orgbohrium.com
Virus Potato Virus Y (PVY) Inhibitory activity bohrium.com

Formulation Research for Agricultural Biopesticides

The practical application of this compound in agriculture is highly dependent on its formulation. researchgate.net Traditionally, this compound is formulated as a soluble concentrate (SL), which is easy to process and use. researchgate.netmdpi.com However, SL formulations can have limitations, including low utilization rates due to droplet evaporation, drift, and poor adhesion to plant surfaces. researchgate.netmdpi.com

To address these issues, research has focused on developing more advanced formulations, such as oil-based suspension concentrates (OD). researchgate.netmdpi.com Studies comparing SL and OD formulations have shown that ODs can significantly improve the stability, wettability, and spray performance of the biopesticide. researchgate.netmdpi.com For example, a this compound OD prepared with the emulsifier VO/03 demonstrated superior viscosity, wetting properties, and retention on leaf surfaces compared to standard SLs. researchgate.net Such advancements are crucial for enhancing efficacy and making this compound suitable for modern application methods like ultra-low-volume spraying and unmanned aerial vehicle (drone) applications. researchgate.netmdpi.commdpi.com

Table 3: Comparison of this compound Pesticide Formulations

Formulation Type Description Advantages Disadvantages References
Soluble Concentrate (SL) This compound is dissolved in a solvent that is soluble in water. Simple to process, convenient to use. Low utilization rate, droplet vaporization and drift, poor deposition. researchgate.netmdpi.commdpi.com
Oil-based Suspension Concentrate (OD) Solid active ingredient (this compound) is dispersed in an oil-based liquid. Improved stability, wettability, and spray performance; better droplet retention. More complex to formulate. researchgate.netmdpi.commdpi.com

Veterinary Science Research

In the field of veterinary medicine, this compound is being investigated for its potential therapeutic effects against various animal diseases, with a particular focus on its antiviral properties. sci-hub.sex-mol.net

Investigation of Antiviral Effects in Animal Models (e.g., BVDV)

A significant area of veterinary research involves this compound's effect on the Bovine Viral Diarrhea Virus (BVDV), an economically important pathogen in cattle that belongs to the Pestivirus genus. x-mol.netmdpi.com BVDV is also frequently used as a surrogate model for studying the Hepatitis C virus in humans due to their similarities. scielo.br

In vitro studies using Madin-Darby bovine kidney (MDBK) cells have shown that this compound can significantly inhibit the replication of BVDV. x-mol.netresearchgate.net The primary mechanism identified is the promotion of a type I interferon (IFN) response. x-mol.net Interferons are critical signaling proteins that trigger the host's innate immune system to fight viral infections. mdpi.com By stimulating this response, this compound helps the host cells defend against the virus. x-mol.net Research has confirmed a dose-dependent inhibitory effect of this compound on BVDV, highlighting its potential as an antiviral agent in livestock. researchgate.net The antiviral potency of interferons like IFN-α and IFN-λ against BVDV has also been demonstrated in mouse models, further supporting the viability of this mechanistic pathway. frontiersin.org

Mechanisms of Action against Animal Pathogens

The mechanisms through which this compound and its related compounds act against animal pathogens are multifaceted, involving direct antimicrobial action and immunomodulation. tandfonline.comfrontiersin.org

Against bacterial pathogens such as Edwardsiella tarda, a zoonotic agent, the related compound Oxythis compound has been shown to exert its antibacterial effect by disrupting the integrity of the bacterial cell membrane and cell wall. tandfonline.com This damage leads to the suppression of DNA and protein biosynthesis and induces apoptosis in the bacterial cells. tandfonline.com

This compound's broader pharmacological activities often stem from its ability to modulate key cellular signaling pathways. researchgate.netnih.gov Research has shown it can influence pathways such as the NF-κB (nuclear factor kappa B) and JAK/STAT pathways, which are crucial in regulating inflammatory and immune responses. nih.govtandfonline.com For instance, in an animal model for multiple sclerosis, this compound was found to exert its therapeutic effects by inducing IFN-β. frontiersin.org This induction of IFN-β subsequently led to the production of other immunomodulatory molecules like IL-10 and IL-27, demonstrating a complex, cascading anti-inflammatory and antiviral effect. frontiersin.org This ability to modulate the host's immune response is a key mechanism in its action against various pathogens. frontiersin.orgtandfonline.com

Table 4: Investigated Mechanisms of this compound Against Animal Pathogens

Pathogen/Model Target Organism/Cell Mechanism of Action References
Bovine Viral Diarrhea Virus (BVDV) Madin-Darby Bovine Kidney (MDBK) Cells Inhibition of viral replication via promotion of type I interferon response. x-mol.netresearchgate.net
Edwardsiella tarda (bacterium) Bacterial Cells Disruption of cell membrane/wall integrity, inhibition of DNA/protein synthesis, induction of apoptosis. (Action of Oxythis compound) tandfonline.com
Experimental Autoimmune Encephalomyelitis (EAE) Model Animal Model (Mice) Induction of IFN-β, which in turn stimulates production of IL-10 and IL-27, leading to immunomodulation. frontiersin.org
Various Multiple Cell Lines Modulation of key signaling pathways including NF-κB, PI3K/AKT/mTOR, and JAK/STAT. researchgate.netnih.gov

Materials Science Research (e.g., electrochemical applications)

The alkaloid this compound, a tetracyclic quinolizidine (B1214090), has garnered attention in materials science for its utility in electrochemical applications. Its molecular structure, featuring nitrogen and oxygen heteroatoms, allows it to serve as an effective agent in corrosion inhibition and as a target analyte for various electrochemical sensors. Research in non-human and non-clinical settings has explored these properties, demonstrating its potential in protecting metallic materials and in developing sensitive analytical devices.

Corrosion Inhibition

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the effectiveness of corrosion inhibitors. Potentiodynamic polarization studies determine key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A decrease in icorr and a shift in Ecorr upon the addition of the inhibitor indicate effective corrosion control. Inhibitors can be classified as anodic, cathodic, or mixed-type based on their effect on the polarization curves. Studies on compounds with similar structures, such as other alkaloids and nitrogen-containing heterocyclic molecules, show that they often function as mixed-type inhibitors, reducing both anodic and cathodic reaction rates. The inhibition efficiency (IE%) is a critical metric calculated from these measurements, quantifying the inhibitor's performance. For instance, studies on this compound-type inhibitors have been conducted to understand their quantitative structure-activity relationship (QSAR), linking molecular structure to inhibition efficiency researchgate.net. Research on related alkaloids, like those from tobacco extract, has shown significant inhibition efficiency on N80 steel in HCl solutions mdpi.com.

The table below presents representative data from electrochemical studies on organic corrosion inhibitors with functionalities similar to this compound, illustrating their performance on steel in acidic solutions.

Table 1: Electrochemical Potentiodynamic Polarization Parameters for Corrosion Inhibition of Steel in 1 M HCl This table is a representative compilation based on data from studies on various organic inhibitors similar in function to this compound.

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)Reference
Blank -475115075-125- scielo.ptresearchgate.netnih.gov
0.1 -49018470-11884.0 scielo.ptnih.gov
0.25 -49811568-11590.0 scielo.ptnih.gov
0.5 -5107565-11093.5 scielo.ptijcsi.pro
1.0 -5154662-10896.0 nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor-metal interface. In EIS, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of an adsorptive protective layer on the metal surface researchgate.net. The diameter of the Nyquist plot semicircle, which corresponds to Rct, typically increases with inhibitor concentration, indicating enhanced corrosion resistance.

Electrochemical Sensors

The electrochemical activity of this compound also makes it a suitable target for detection by various sensors. The development of sensitive and selective electrochemical sensors for this compound is significant for its analysis in different matrices. These sensors typically operate by measuring the electrochemical response (e.g., current or potential) generated by the oxidation of this compound at the surface of a modified electrode.

A variety of materials have been employed to modify electrodes to enhance their sensitivity and selectivity towards this compound. These include graphene, carbon nanotubes, and composite films. For example, a voltammetric sensor using a glassy carbon electrode (GCE) modified with a composite film of L-cysteine and graphene oxide has been developed for this compound determination researchgate.net. The modification enhances the oxidation peak current of this compound, allowing for its quantitative analysis at low concentrations researchgate.net. The performance of these sensors is characterized by their linear range, limit of detection (LOD), and reproducibility.

The table below compares the performance of different electrochemical sensors developed for the determination of this compound.

Table 2: Performance Comparison of Various Electrochemical Sensors for this compound Detection

Electrode ModificationDetection MethodLinear Range (mol/L)Limit of Detection (LOD) (mol/L)Reference
L-cysteine/Graphene Oxide-Chitosan Composite Film/GCEVoltammetry4.0 x 10⁻⁶ – 1.0 x 10⁻⁴2.0 x 10⁻⁶ researchgate.net
Reduced Graphene Oxide/Nafion/GCELinear Sweep Adsorptive Stripping Voltammetry (LSASV)2.0 x 10⁻⁶ – 1.2 x 10⁻⁴5.0 x 10⁻⁷ researchgate.net
Ru(bpy)₃²⁺/Mesoporous Silica (B1680970)/Nafion/GCEElectrochemiluminescence (ECL)1.5 x 10⁻⁶ – 2.0 x 10⁻³5.0 x 10⁻⁷ researchgate.net

These studies collectively demonstrate the viability of using this compound in materials science research, particularly in the development of anti-corrosion strategies and advanced analytical tools.

Future Research Directions and Methodological Challenges in Matrine Studies

Development of Novel Matrine (B1676216) Analogs with Enhanced Specificity and Efficacy

A primary focus of future this compound research lies in the rational design and synthesis of novel analogs with improved therapeutic profiles. tandfonline.com The inherent limitations of this compound, such as low bioavailability, poor water solubility, and potential side effects, necessitate structural modifications to enhance its efficacy and specificity. tandfonline.commdpi.com

Researchers are actively exploring various chemical modification strategies. These include alterations to the D-ring of the this compound skeleton, such as derivatization at the C-13, C-14, and C-15 positions, as well as opening the D-ring. tandfonline.commdpi.com Introducing different functional groups, such as hydroxylation, amination, or esterification at the C-13 and C-14 positions, has been shown to significantly improve antitumor and anti-fibrotic activities. tandfonline.com Furthermore, the incorporation of moieties like thiophene, halopyrazoles, and indole (B1671886) groups has yielded derivatives with enhanced insecticidal, anti-inflammatory, and anticancer properties. mdpi.commdpi.comresearchgate.net

The synthesis of these new compounds is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. tandfonline.com For instance, the introduction of hydrophilic groups is a strategy to improve water solubility, while the formation of metal coordination complexes is being investigated to optimize pharmacokinetic profiles. tandfonline.com The overarching goal is to create derivatives that exhibit heightened target selectivity, thereby maximizing therapeutic effects while minimizing off-target toxicities. tandfonline.com

Table 1: Examples of this compound Derivatives and their Enhanced Activities

Derivative Type Modification Strategy Enhanced Activity Reference
Thio-derivative (MD-1) Structural modification of this compound Inhibited proliferation of hepatic stellate cells tandfonline.com
Halopyrazole derivatives Introduction of halopyrazole groups at C13 Improved insecticidal activity mdpi.com
Indole-matrine hybrids Construction of hybrids Potent antiproliferative activities against cancer cell lines researchgate.net
N-phenylsulfonylmatrinic esters Modification of this compound and cholesterol Potent insecticidal activity x-mol.net
N-benzylmatrinic esters Modification of this compound and cholesterol Promising aphicidal activity x-mol.net

Integration of Omics Technologies for Deeper Mechanistic Understanding

To unravel the complex, multi-target nature of this compound's pharmacological effects, the integration of "omics" technologies is crucial. tandfonline.com Transcriptomics and proteomics, for example, provide a global view of the changes in gene and protein expression within a biological system upon this compound treatment. This systems biology approach allows researchers to move beyond a single-target perspective and understand the broader signaling pathways and molecular networks that this compound modulates. tandfonline.comfrontiersin.org

By analyzing the comprehensive datasets generated by these technologies, scientists can identify key molecular targets and pathways involved in this compound's therapeutic actions. frontiersin.org This deeper mechanistic understanding is invaluable for optimizing existing therapies and identifying new applications for this compound and its derivatives. For example, network pharmacology, a bioinformatic-based approach, has been used to predict the "network target" of this compound and identify its potential pharmacological functions, some of which were later experimentally validated. frontiersin.org

Advanced Computational and Modeling Approaches

In recent years, advanced computational and modeling techniques have become indispensable tools in drug discovery and development, and their application to this compound research is a promising future direction. mdpi.com Molecular docking and molecular dynamics (MD) simulations, for instance, allow for the prediction and analysis of the interactions between this compound or its analogs and their biological targets at an atomic level. mdpi.comtandfonline.com

Molecular docking studies can predict the binding affinity and orientation of a ligand (like a this compound derivative) within the active site of a target protein, providing insights into the structural basis of its activity. tandfonline.com This information is critical for the rational design of more potent and selective inhibitors. tandfonline.com For example, molecular docking has been used to investigate the binding of this compound to proteins like the hepatitis B core protein and BTF3, a basic transcription factor. tandfonline.commdpi.com

MD simulations take this a step further by simulating the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding process and the stability of the interaction. mdpi.com These computational approaches, often used in conjunction with experimental techniques, can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. tandfonline.commdpi.com

Research on this compound in Complex Biological Systems (excluding human clinical models)

While in vitro studies provide valuable initial data, understanding the effects of this compound in a more complex biological context is essential. Future research will continue to rely on various non-human biological systems to investigate the in vivo efficacy and mechanisms of action of this compound and its derivatives.

Beyond mammalian models, research has also explored the effects of this compound in other biological systems. For instance, this compound has shown toxic effects against the Formosan subterranean termite and acts as a nematicide against the pine wood nematode. wikipedia.org These studies highlight the potential agricultural applications of this compound.

Exploration of this compound in New Non-Clinical Therapeutic Areas

The broad spectrum of this compound's biological activities suggests that its therapeutic potential may extend beyond its currently explored applications. researchgate.net Future research is poised to investigate novel, non-clinical therapeutic areas for this versatile compound.

One promising area is in agriculture, where this compound and its derivatives have already demonstrated insecticidal and nematicidal properties. wikipedia.orgmdpi.com The development of this compound-based biopesticides could offer a more environmentally friendly alternative to synthetic pesticides. mdpi.com For example, derivatives have been synthesized that show significant insecticidal activity against pests like Plutella xylostella and Mythimna separata. mdpi.com

Another potential application is in veterinary medicine. Given its anti-inflammatory, antiviral, and immunomodulatory effects in preclinical models, this compound could potentially be developed to treat various conditions in animals. researchgate.net Further research into these new therapeutic avenues could unlock the full potential of this natural product.

Overcoming Research Barriers Related to Bioavailability and Stability in Preclinical Models

A significant hurdle in the preclinical development of this compound is its suboptimal pharmacokinetic profile, characterized by poor bioavailability and chemical instability. mdpi.commdpi.com Addressing these challenges is a critical area of future research.

One of the main reasons for this compound's low oral bioavailability is the first-pass metabolism in the liver. mdpi.com To overcome this, researchers are exploring various strategies, including the development of novel drug delivery systems. tandfonline.com Nanotechnology-based approaches, such as liposomes, polymeric micelles, and nanoparticles, are being investigated to protect this compound from degradation, enhance its solubility, and improve its absorption and distribution. tandfonline.comnih.gov For instance, co-amorphous systems of this compound with other compounds are being explored to improve its physicochemical properties. mdpi.com

Furthermore, structural modifications of the this compound molecule itself can also improve its stability and bioavailability. mdpi.com The goal is to develop formulations and derivatives that can maintain therapeutic concentrations in the body for a longer duration, thereby enhancing the therapeutic efficacy of this compound in preclinical models. mdpi.com

Table 2: Strategies to Improve this compound's Bioavailability and Stability

Strategy Description Example Reference
Nanodelivery Systems Encapsulating this compound in carriers like liposomes or nanoparticles to protect it and improve delivery. Polyethylene glycol-poly(lactic acid-hydroxyacetic acid) (PEG-PLGA) nanocarriers for this compound. nih.gov
Co-amorphization Creating a single-phase amorphous system with a co-former to enhance physicochemical properties. Co-amorphous systems of this compound-type alkaloids with resveratrol (B1683913). mdpi.com
Structural Modification Altering the chemical structure to improve stability and pharmacokinetic properties. Modifications to the D-ring of this compound. tandfonline.commdpi.com
Pollen-based Delivery Using natural pollen grains as carriers for sustained release. This compound-integrated pollen delivery systems. nih.gov

Refinement of Analytical Techniques for Complex Biological Matrices

Accurate and sensitive analytical methods are essential for quantifying this compound and its metabolites in complex biological matrices such as plasma, tissues, and urine. The refinement of these techniques is an ongoing area of research, driven by the need for reliable data in pharmacokinetic, metabolomic, and toxicological studies. eurl-pesticides.eunih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for the analysis of this compound. eurl-pesticides.eu However, the high polarity of this compound can pose chromatographic challenges. eurl-pesticides.eu Researchers are continuously working on optimizing LC-MS methods, including the use of different chromatographic columns (e.g., HILIC and reversed-phase) and mobile phase conditions to improve the separation and detection of this compound and its related compounds. eurl-pesticides.eu

The complexity of biological samples presents another challenge, as matrix components can interfere with the analysis. chromatographyonline.com Therefore, the development of robust sample preparation techniques to effectively extract this compound from these matrices is crucial. The goal is to develop and validate highly sensitive and specific analytical methods that can be routinely used to support preclinical research on this compound.

Q & A

Basic Research Questions

Q. What established methodologies are used for isolating matrine from plant sources, and how can their efficiency be evaluated?

  • Methodological Answer : this compound isolation typically employs solvent extraction (e.g., ethanol, methanol), Soxhlet extraction, or supercritical fluid extraction. Efficiency is assessed via yield quantification (gravimetric analysis) and purity validation using HPLC or TLC. Comparative studies should control variables like solvent polarity, temperature, and extraction time, with efficiency metrics normalized to plant biomass .

Q. Which in vitro models are standard for evaluating this compound’s antitumor activity, and what are their limitations?

  • Methodological Answer : Common models include cancer cell lines (e.g., HepG2, MCF-7) treated with this compound, with cytotoxicity measured via MTT or CCK-8 assays. Limitations include poor translation to in vivo tumor microenvironments and lack of metabolic interplay. Researchers should validate findings using 3D spheroid cultures or co-culture systems to improve physiological relevance .

Q. How can researchers confirm this compound’s structural integrity post-extraction using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are gold standards. Infrared (IR) spectroscopy identifies functional groups. Cross-validation with reference spectra from databases like PubChem ensures accuracy. Purity thresholds (>95%) should be confirmed via chromatographic methods .

Advanced Research Questions

Q. How should experimental designs address contradictory findings on this compound’s neuroprotective effects across animal models?

  • Methodological Answer : Contradictions may arise from variability in animal strains, dosing regimens, or outcome measures. Researchers should adopt standardized models (e.g., transgenic mice for Alzheimer’s) and use blinded, randomized trials with predefined endpoints. Meta-analyses of existing data can identify confounding variables, while replication studies enhance validity .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s pharmacokinetic studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Area Under the Curve (AUC) analysis compares bioavailability across formulations. Bootstrapping or Bayesian methods address small-sample uncertainties. Researchers must report confidence intervals and effect sizes to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.